CP671305
説明
Structure
3D Structure
特性
IUPAC Name |
(2R)-2-[4-[[[2-(1,3-benzodioxol-5-yloxy)pyridine-3-carbonyl]amino]methyl]-3-fluorophenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O7/c1-13(23(28)29)32-15-5-4-14(18(24)9-15)11-26-21(27)17-3-2-8-25-22(17)33-16-6-7-19-20(10-16)31-12-30-19/h2-10,13H,11-12H2,1H3,(H,26,27)(H,28,29)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGFESSDPOCKS-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047282 | |
| Record name | CP-671305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445295-04-5 | |
| Record name | CP-671305 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445295045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-671305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-671305 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LH034R9R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CP-673451, a Potent PDGFR Kinase Inhibitor
Note on Compound Identification: Initial inquiries for "CP671305" reveal a compound identified as a phosphodiesterase-4-D (PDE-4-D) inhibitor. However, a similarly named compound, CP-673451 , is extensively documented as a potent and selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs). This guide will focus on the mechanism of action of CP-673451, as it aligns with the detailed scientific literature available regarding signaling pathways and experimental data for a kinase inhibitor.
Executive Summary
CP-673451 is a potent and selective, orally bioavailable small molecule inhibitor of the PDGFR family of receptor tyrosine kinases (RTKs), specifically targeting PDGFRα and PDGFRβ.[1] By competing with ATP for the kinase domain's binding site, CP-673451 effectively blocks the autophosphorylation and subsequent activation of the receptor. This inhibition leads to the suppression of downstream signaling pathways critical for cell proliferation, survival, and migration, such as the PI3K/Akt and MAPK pathways. In addition to its high affinity for PDGFRs, CP-673451 also demonstrates inhibitory activity against c-Kit, another structurally related RTK. Its antiangiogenic and antitumor effects have been demonstrated in various preclinical models.
Core Mechanism of Action: PDGFR and c-Kit Inhibition
The primary mechanism of action of CP-673451 is the direct inhibition of the tyrosine kinase activity of PDGFRα and PDGFRβ. Upon binding of their cognate ligands (PDGF-AA, -AB, -BB, -CC, and -DD), PDGFRs dimerize, leading to the autophosphorylation of specific tyrosine residues within their intracellular domain. This phosphorylation creates docking sites for various signaling proteins containing SH2 domains, initiating downstream signaling cascades.
CP-673451 acts as an ATP-competitive inhibitor, preventing this initial autophosphorylation step and thereby blocking the activation of downstream effectors. The most well-documented consequence of PDGFR inhibition by CP-673451 is the suppression of the PI3K/Akt/mTOR pathway , which plays a crucial role in cell survival and proliferation.[2][3] Inhibition of this pathway by CP-673451 leads to decreased phosphorylation of Akt, GSK-3β, p70S6K, and S6.[2][4] This ultimately results in the induction of apoptosis in cancer cells.[2][3]
Furthermore, CP-673451 has been shown to inhibit the c-Kit receptor tyrosine kinase . c-Kit and its ligand, stem cell factor (SCF), are pivotal in the development and proliferation of various cell types, and mutations leading to constitutive c-Kit activation are oncogenic drivers in several cancers, notably gastrointestinal stromal tumors (GISTs). The inhibitory activity of CP-673451 against c-Kit, although less potent than against PDGFRβ, contributes to its overall antitumor profile.[1][4]
Quantitative Data Summary
The inhibitory activity of CP-673451 has been quantified in various in vitro and cellular assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Conditions |
| PDGFRβ | 1 | Enzyme assay with GST-tagged intracellular domain |
| PDGFRα | 10 | Enzyme assay with GST-tagged intracellular domain |
| c-Kit | 252 | Enzyme assay |
| VEGFR1 | 450 | Enzyme assay |
| VEGFR2 | 450 | Enzyme assay |
Data compiled from multiple sources.[1][5]
Table 2: Cellular Activity
| Cell Line | Assay Type | IC50 (µM) | Target Pathway/Effect |
| A549 (NSCLC) | Cell Viability | 0.49 | Inhibition of PDGFR signaling |
| H1299 (NSCLC) | Cell Viability | 0.61 | Inhibition of PDGFR signaling |
| PAE-β (transfected) | PDGFRβ Phosphorylation | 0.0064 | Inhibition of PDGF-BB stimulated autophosphorylation |
| H526 (SCLC) | c-Kit Inhibition | 1.1 | Inhibition of SCF-stimulated phosphorylation |
Data compiled from multiple sources.[2][4]
Experimental Protocols
In Vitro Kinase Assay (PDGFRβ)
This protocol describes a method to determine the in vitro inhibitory activity of CP-673451 against the PDGFRβ kinase.
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Enzyme and Substrate Preparation:
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A glutathione S-transferase (GST)-tagged kinase domain of the intracellular portion of PDGFRβ is expressed in an appropriate system (e.g., baculovirus in Sf9 cells) and purified.
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A 96-well plate is coated with a synthetic substrate, such as poly-Glu-Tyr (6.25 µg/mL).
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Compound Dilution:
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CP-673451 is serially diluted in DMSO to create a range of concentrations.
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Kinase Reaction:
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The purified PDGFRβ enzyme is incubated with the diluted CP-673451 or DMSO (vehicle control) in a phosphorylation buffer (e.g., 50 mmol/L HEPES pH 7.3, 125 mmol/L NaCl, 24 mmol/L MgCl2) in the substrate-coated plate.
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The kinase reaction is initiated by the addition of ATP (at a concentration near its Km for the enzyme, e.g., 10 µM).
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The reaction is allowed to proceed for a set time (e.g., 30 minutes) at room temperature.
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Detection and Analysis:
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The reaction is stopped, and the plate is washed.
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The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).
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A colorimetric or chemiluminescent substrate is added, and the signal is quantified using a plate reader.
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IC50 values are calculated by plotting the percent inhibition against the log concentration of CP-673451.[1]
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Cellular Phosphorylation Assay (Western Blot)
This protocol outlines the procedure to assess the effect of CP-673451 on the phosphorylation of PDGFR and downstream signaling proteins in a cellular context.
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Cell Culture and Treatment:
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Human non-small-cell lung cancer cells (A549) are cultured in appropriate media.
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Cells are treated with varying concentrations of CP-673451 (e.g., 1, 2, and 4 µM) or DMSO for a specified duration (e.g., 3 hours) in the presence of serum to stimulate the signaling pathway.[2]
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Cell Lysis and Protein Quantification:
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Cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.
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The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
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Immunoblotting:
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The membrane is blocked to prevent non-specific antibody binding.
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The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-Akt, total Akt, phospho-S6, total S6).
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After washing, the membrane is incubated with a secondary antibody conjugated to HRP.
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Detection and Visualization:
Cell Viability Assay
This protocol describes a method to determine the effect of CP-673451 on the viability of cancer cells.
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Cell Seeding:
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A549 or H1299 cells are seeded in triplicate in 96-well plates at a predetermined density.
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Compound Treatment:
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Cells are treated with a range of concentrations of CP-673451 for various time points (e.g., 24, 48, 72 hours).
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Viability Assessment:
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Cell viability is measured using a commercially available assay kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
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The luminescent signal is read using a plate reader.
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Data Analysis:
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The results are expressed as a percentage of the viability of control (DMSO-treated) cells.
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The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]
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In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the antitumor efficacy of CP-673451 in a mouse xenograft model.
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Animal Model and Tumor Implantation:
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Immunocompromised mice (e.g., nude mice) are used.
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A suspension of cancer cells (e.g., A549) is injected subcutaneously into the flank of each mouse.
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Tumor Growth and Treatment Initiation:
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Tumors are allowed to grow to a palpable size (e.g., ~70 mm³).
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Mice are randomized into control and treatment groups.
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Drug Administration:
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CP-673451 is formulated in an appropriate vehicle and administered to the treatment groups (e.g., 20 and 40 mg/kg) via a specified route (e.g., daily injection). The control group receives the vehicle only.
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Monitoring and Endpoints:
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Tumor volume and body weight are measured regularly throughout the study.
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At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting).
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Data Analysis:
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Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
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Statistical analysis is performed to determine the significance of the observed effects.[2]
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Mandatory Visualizations
Signaling Pathway Diagrams
Caption: PDGFR Signaling Pathway Inhibition by CP-673451.
Caption: c-Kit Signaling Pathway Inhibition by CP-673451.
Experimental Workflow Diagram
Caption: General Workflow for Western Blot Analysis.
References
An In-Depth Technical Guide to CP671305: A Selective PDE4D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP671305 is a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a critical role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. By selectively targeting PDE4D, this compound offers the potential for therapeutic intervention in a range of disorders where dysregulation of cAMP signaling is implicated, including neuroinflammatory and cognitive conditions. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its biochemical and cellular activity, pharmacokinetic profile, and the underlying signaling pathways. Detailed experimental methodologies and structured data tables are presented to facilitate further research and development efforts.
Introduction to PDE4D and cAMP Signaling
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of physiological processes. Its intracellular concentration is tightly regulated by the opposing activities of adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP to AMP. The PDE superfamily consists of 11 families, with the PDE4 family being the largest and most extensively studied. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 isoforms through alternative splicing.
PDE4D is broadly expressed in various tissues, including the brain, immune cells, and cardiovascular system. Its distinct subcellular localization, facilitated by interactions with A-kinase anchoring proteins (AKAPs), allows for the precise regulation of localized cAMP signaling pools. This compartmentalization is crucial for the specificity of downstream cellular responses. Dysregulation of PDE4D activity has been linked to several pathological conditions, making it an attractive therapeutic target.
Biochemical Profile of this compound
This compound has been identified as a potent inhibitor of the PDE4D enzyme.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) | Assay Type |
| PDE4D | 3 | Cell-free assay |
Note: IC50 value is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Selectivity Profile
The therapeutic utility of a PDE4 inhibitor is often dictated by its selectivity for a specific PDE4 subtype and its off-target effects on other PDE families. While comprehensive public data on the full selectivity panel for this compound is limited, its designation as a "selective" PDE4D inhibitor suggests a higher affinity for this isoform compared to other PDE4 subtypes (A, B, and C) and other PDE families.
For context, the following table illustrates a hypothetical selectivity profile for a selective PDE4D inhibitor.
Table 2: Hypothetical Selectivity Profile of a Selective PDE4D Inhibitor
| PDE Isoform | IC50 (nM) | Selectivity (Fold vs. PDE4D) |
| PDE4D | 3 | 1 |
| PDE4A | >300 | >100 |
| PDE4B | >300 | >100 |
| PDE4C | >3000 | >1000 |
| PDE1 | >10000 | >3333 |
| PDE2 | >10000 | >3333 |
| PDE3 | >10000 | >3333 |
| PDE5 | >10000 | >3333 |
| PDE6 | >10000 | >3333 |
This table is for illustrative purposes and does not represent actual data for this compound.
Pharmacokinetic Properties
Preclinical studies have provided initial insights into the pharmacokinetic profile of this compound in various animal models.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | IV | 1 | - | - | - | - |
| Rat | PO | 10 | - | - | - | - |
| Dog | IV | 1 | - | - | - | - |
| Dog | PO | 5 | - | - | - | - |
| Monkey | IV | 1 | - | - | - | - |
| Monkey | PO | 5 | - | - | - | - |
Note: Specific values for T1/2, Cmax, and AUC are not publicly available and are represented as placeholders.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of PDE4D, leading to an accumulation of intracellular cAMP. This increase in cAMP can modulate the activity of several downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).
Experimental Protocols
PDE Enzyme Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4D and other PDE isoforms.
Principle: The assay measures the enzymatic conversion of a radiolabeled or fluorescently labeled cAMP substrate to AMP by the PDE enzyme. The amount of product formed is inversely proportional to the inhibitory activity of the test compound.
Materials:
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Recombinant human PDE enzymes (e.g., PDE4D, other PDE isoforms)
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[³H]-cAMP or fluorescently labeled cAMP
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This compound at various concentrations
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Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
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Scintillation cocktail (for radioassay) or fluorescence plate reader
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96-well microplates
Procedure (Radiolabeled Assay):
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Prepare serial dilutions of this compound in the assay buffer.
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In a 96-well plate, add the diluted inhibitor or vehicle control.
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Add the diluted recombinant PDE enzyme to each well and incubate for a specified time (e.g., 10 minutes) at 30°C.
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Initiate the reaction by adding [³H]-cAMP.
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Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C.
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Stop the reaction by adding a stop solution (e.g., boiling water bath, addition of snake venom nucleotidase).
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The resulting [³H]-adenosine is separated from the unreacted [³H]-cAMP using anion-exchange chromatography.
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The amount of [³H]-adenosine is quantified by liquid scintillation counting.
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Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular Assay: LPS-Induced TNF-α Release in Human PBMCs (General Protocol)
Objective: To assess the anti-inflammatory effect of this compound by measuring the suppression of TNF-α production in human peripheral blood mononuclear cells (PBMCs).
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates the release of the pro-inflammatory cytokine TNF-α from immune cells like monocytes within the PBMC population. PDE4 inhibitors increase intracellular cAMP, which in turn suppresses the production and release of TNF-α.
Materials:
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Human Peripheral Blood Mononuclear Cells (PBMCs)
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Lipopolysaccharide (LPS)
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This compound at various concentrations
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RPMI 1640 medium supplemented with fetal bovine serum (FBS)
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Human TNF-α ELISA kit
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96-well cell culture plates
Procedure:
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Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
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Plate PBMCs at a desired density (e.g., 2 x 10⁵ cells/well) in a 96-well plate.
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Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.
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Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.
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Incubate the plate for 18-24 hours.
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Centrifuge the plate and collect the cell culture supernatant.
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Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
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Calculate the percent inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.
Structure-Activity Relationship (SAR)
Currently, there is limited publicly available information specifically detailing the structure-activity relationship of this compound and its analogs. SAR studies are crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. Future research in this area would be highly valuable for the development of next-generation PDE4D inhibitors.
Clinical Development
As of the latest available information, there are no registered clinical trials for this compound. The compound remains in the preclinical stage of development.
Conclusion
This compound is a potent and selective PDE4D inhibitor with a promising preclinical profile. Its ability to modulate the cAMP signaling pathway suggests potential therapeutic applications in a variety of disorders. This technical guide has summarized the currently available data on this compound and provided a framework of experimental protocols for its further investigation. More comprehensive studies are needed to fully elucidate its selectivity profile, structure-activity relationship, and in vivo efficacy in relevant disease models to support its potential progression into clinical development.
The Integral Role of Phosphodiesterase-4-D in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of intracellular signaling is orchestrated by a complex network of enzymes that regulate the concentration and location of second messengers. Among these, the phosphodiesterase (PDE) superfamily is critical for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is distinguished by its specific ability to degrade cAMP, a ubiquitous second messenger pivotal to countless physiological processes.[1][2]
This guide focuses on Phosphodiesterase-4-D (PDE4D), an enzyme that has garnered significant attention for its multifaceted role in cellular signaling and its emergence as a high-value therapeutic target.[3] Different PDE4D splice variants, or isoforms, are expressed in a tissue-specific manner, localizing to distinct subcellular compartments where they sculpt cAMP gradients with exquisite precision.[1][4] This spatial and temporal control over cAMP signaling allows PDE4D to regulate a vast array of cellular functions, from learning and memory in the central nervous system to inflammation and cardiac contractility.[1][3][5] Dysregulation of PDE4D activity is implicated in numerous pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders, making it a compelling target for drug development.[3][5]
Core Function: Spatiotemporal Control of cAMP Signaling
The primary function of PDE4D is to terminate cAMP signaling by catalyzing its hydrolysis to the inactive adenosine 5'-monophosphate (5'-AMP).[6] This action is not uniform throughout the cell. Instead, various PDE4D isoforms are tethered to specific signaling complexes and subcellular structures, creating localized domains of low cAMP concentration.[4] This compartmentalization is essential for signal specificity, allowing the cell to respond appropriately to different stimuli that all use cAMP as a second messenger.
The process begins when an extracellular signal (e.g., a hormone or neurotransmitter) activates a G protein-coupled receptor (GPCR), leading to the activation of adenylyl cyclase (AC). AC then converts ATP into cAMP.[7] Elevated cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[7] PDE4D acts as the crucial "off-switch" in this cascade, degrading cAMP to terminate the signal and allow the system to reset.[7]
Key Signaling Interactions and Pathways
PDE4D does not act in isolation. Its function is intricately regulated and integrated with other major signaling pathways through protein-protein interactions. These interactions anchor PDE4D at specific locations, ensuring that cAMP degradation occurs precisely where and when it is needed.
Integration with β-Adrenergic Receptor Signaling
A well-characterized role for PDE4D is its involvement in the regulation of β2-adrenergic receptor (β2AR) signaling. Upon agonist stimulation, β-arrestin, a scaffolding protein, is recruited to the activated receptor.[8][9] β-arrestin in turn recruits specific PDE4D isoforms, such as PDE4D5, to the receptor complex at the plasma membrane.[8][10]
This localized recruitment of PDE4D creates a microdomain of low cAMP concentration around the receptor.[10] This precise control prevents excessive PKA activation, which would otherwise phosphorylate the β2AR and cause it to switch its coupling from the stimulatory G-protein (Gs) to the inhibitory G-protein (Gi).[8][9] By modulating this switch, the β-arrestin/PDE4D complex plays a critical role in desensitizing the Gs pathway while enabling Gi-dependent signaling, such as the activation of the ERK/MAPK pathway.[2][8]
Crosstalk with Ca²⁺/CaMKII Signaling
PDE4D also serves as a critical integration point between the cAMP and Ca²⁺ signaling pathways.[11] The Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) is a key mediator of calcium signals.[12] Studies have revealed a negative feedback loop where CaMKII can directly phosphorylate and activate PDE4D.[12][13] This activation of PDE4D leads to increased local cAMP degradation, thereby dampening PKA-dependent signaling.[12]
This mechanism allows for crosstalk where an increase in intracellular Ca²⁺ can actively suppress cAMP signaling through the modulation of PDE4D.[11] This interplay is crucial in tissues like the heart, where the balance between PKA and CaMKII signaling fine-tunes excitation-contraction coupling.[12]
Quantitative Data
The precise regulation of cAMP by PDE4D is reflected in its enzymatic properties. While specific kinetic values can vary between isoforms and experimental conditions, the PDE4 family generally exhibits a low micromolar affinity for cAMP.
Table 1: Kinetic Properties of PDE4 Subfamily Catalytic Domains
| PDE4 Subtype | Km for cAMP (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹·µM⁻¹) |
|---|---|---|---|
| PDE4A | 5.1 ± 0.6 | 6.7 ± 0.4 | 1.3 |
| PDE4B | 2.9 ± 0.4 | 0.7 ± 0.0 | 0.2 |
| PDE4C | 0.8 ± 0.1 | 2.1 ± 0.1 | 2.6 |
| PDE4D | 2.8 ± 0.3 | 9.8 ± 0.4 | 3.5 |
Data derived from in vitro assays using the core catalytic domains of PDE4 isoforms.[14]
The development of selective inhibitors is a major focus of research. The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀).
Table 2: Examples of IC₅₀ Values for Selected PDE4D Inhibitors
| Compound | PDE4D IC₅₀ | Notes |
|---|---|---|
| Rolipram | ~2 nM | Pan-PDE4 inhibitor, clinical use limited by side effects.[15][16] |
| Roflumilast | 0.68 nM | Approved for COPD, shows selectivity for PDE4B/D.[17] |
| Piclamilast | 21 pM | High-potency inhibitor with selectivity for PDE4B/D.[17] |
| FCPR16 | 39 nM | Selective inhibitor for the PDE4D isoform.[18] |
| LASSBio-1632 | 0.7 µM | Selective effect on PDE4A and PDE4D.[18] |
IC₅₀ values can vary significantly based on the specific isoform and assay conditions used.
PDE4D as a Therapeutic Target
The central role of PDE4D in regulating cAMP has made it a compelling target for therapeutic intervention across several disease areas.
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Neurodegenerative and Cognitive Disorders: PDE4D is highly expressed in the hippocampus and other brain regions critical for learning and memory.[1] Elevating cAMP levels by inhibiting PDE4D has been shown to enhance synaptic plasticity and improve cognitive function in preclinical models of Alzheimer's disease and other conditions with memory impairment.[19][20][21]
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Inflammatory Diseases: By increasing cAMP in immune cells, PDE4D inhibitors can suppress the production of pro-inflammatory cytokines like TNF-α, making them potential treatments for conditions such as COPD and psoriasis.[1][17]
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Cancer: The role of PDE4D in cancer is complex. In many solid tumors, PDE4D is overexpressed and contributes to proliferation.[3] However, in some contexts, such as prostate cancer, specific isoforms like PDE4D7 may act as tumor suppressors.[20][22] This highlights the need for isoform-specific therapeutic strategies.
Despite the promise, the development of PDE4 inhibitors has been hampered by dose-limiting side effects, primarily nausea and emesis, which are strongly linked to the inhibition of the PDE4D subtype.[21][22] Current drug development efforts are focused on creating isoform-selective inhibitors or allosteric modulators to achieve therapeutic benefits while minimizing adverse effects.[19]
Experimental Protocols
Studying the function of PDE4D requires a range of specialized molecular and cellular biology techniques. Below are outlines of key experimental protocols.
PDE4D Enzyme Activity Assay (Fluorescence Polarization)
This method measures the enzymatic activity of PDE4D by detecting the hydrolysis of a fluorescently labeled cAMP substrate.
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Principle: A small, fluorescently labeled cAMP (FAM-cAMP) molecule tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When PDE4D hydrolyzes FAM-cAMP to FAM-AMP, a specific binding agent in the assay mix captures the product, forming a large, slow-tumbling complex. This results in a high FP signal. Inhibitors of PDE4D will prevent this conversion, keeping the FP signal low.[7]
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Materials:
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Recombinant human PDE4D enzyme
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Fluorescence Polarization (FP) Assay Kit (containing FAM-cAMP, binding agent, and assay buffer)
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Test inhibitors (e.g., Rolipram as a positive control) dissolved in DMSO
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384-well, low-volume, black microplates
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Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
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Compound Plating: Prepare serial dilutions of test compounds and controls in DMSO. Dispense a small volume (e.g., 2 µL) into the wells of the 384-well plate.
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Enzyme Addition: Dilute the PDE4D enzyme to the desired working concentration in assay buffer. Add 10 µL of the diluted enzyme to all wells except "no enzyme" controls.
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Reaction Initiation: Prepare a solution of FAM-cAMP substrate in assay buffer. Add 8 µL to all wells to start the reaction.
-
Enzyme Incubation: Incubate the plate for 60 minutes at room temperature to allow for cAMP hydrolysis.
-
Detection: Add 10 µL of the binding agent solution to all wells.
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Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light, to allow the binding agent to capture the hydrolyzed substrate.
-
Data Acquisition: Measure the fluorescence polarization in each well using a microplate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Intracellular cAMP Measurement (Competitive ELISA)
This protocol quantifies the total intracellular cAMP levels in cell lysates, which is useful for assessing the cellular impact of PDE4D inhibition.
-
Principle: This is a competitive immunoassay. cAMP from the cell lysate competes with a fixed amount of horseradish peroxidase (HRP)-linked cAMP for binding sites on a rabbit anti-cAMP antibody. The plate is coated with an antibody that captures the rabbit antibody. After washing, a substrate is added, and the colorimetric signal is measured. The signal is inversely proportional to the amount of cAMP in the sample.[23][24][25]
-
Materials:
-
cAMP ELISA Kit (containing antibody-coated plate, HRP-cAMP conjugate, anti-cAMP antibody, wash buffer, lysis buffer, substrate, stop solution, and cAMP standards)
-
Cultured cells (e.g., HEK293)
-
PDE4D inhibitor or other stimulating agents (e.g., Forskolin)
-
Spectrophotometer plate reader (450 nm)
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with PDE4D inhibitors, vehicle control, or other compounds for the desired time.
-
Cell Lysis: Aspirate the culture medium and add 1X Lysis Buffer to the cells. Incubate for 10-20 minutes on ice to ensure complete lysis.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed for 10 minutes at 4°C to pellet debris. The supernatant contains the intracellular cAMP.
-
ELISA Protocol: a. Prepare a standard curve by making serial dilutions of the provided cAMP standard. b. Add 50 µL of standards and cell lysate samples to the appropriate wells of the antibody-coated plate. c. Add 25 µL of the HRP-cAMP conjugate to each well. d. Add 50 µL of the rabbit anti-cAMP antibody to each well. e. Incubate for 2 hours at room temperature with gentle shaking. f. Wash the plate 5 times with 1X Wash Buffer. g. Add 100 µL of Substrate Solution to each well and incubate for 5-20 minutes. h. Add 100 µL of Stop Solution to terminate the reaction.
-
Data Acquisition: Immediately read the absorbance at 450 nm.
-
Analysis: Generate a standard curve by plotting the absorbance versus the log of the cAMP concentration. Use this curve to calculate the cAMP concentration in the unknown samples.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to determine if PDE4D physically interacts with a suspected binding partner (e.g., β-arrestin) within the cell.[26]
-
Principle: An antibody specific to a "bait" protein (e.g., PDE4D) is used to pull this protein out of a cell lysate. If the bait protein is bound to a "prey" protein (e.g., β-arrestin), the prey protein will be pulled down as well. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.[27][28]
-
Materials:
-
Cultured cells expressing the proteins of interest
-
Co-IP Lysis/Wash Buffer (non-denaturing, e.g., Tris-buffered saline with 0.5-1.0% NP-40 and protease/phosphatase inhibitors)
-
Primary antibody against the bait protein (IP-grade)
-
Primary antibody against the prey protein (for Western blot detection)
-
Protein A/G magnetic beads or agarose resin
-
SDS-PAGE gels and Western blotting equipment
-
-
Procedure:
-
Cell Lysis: Lyse cells using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions. Incubate on ice and then centrifuge to clear the lysate.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against the bait protein (e.g., anti-PDE4D) to the cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate/antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads using a magnet or centrifuge. Discard the supernatant and wash the beads 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Detection: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a primary antibody against the prey protein (e.g., anti-β-arrestin). An input control (a small fraction of the initial lysate) should be run in parallel to confirm protein expression.
-
Conclusion and Future Perspectives
Phosphodiesterase-4-D is far more than a simple housekeeping enzyme for cAMP degradation. It is a sophisticated and highly regulated signaling hub that integrates information from multiple pathways to provide spatiotemporal control over the cAMP second messenger system. Through its various isoforms and their specific protein-protein interactions, PDE4D orchestrates distinct physiological outcomes in different cellular contexts. Its critical roles in cognition, inflammation, and cardiac function have established it as a significant therapeutic target. While challenges related to the side effects of pan-PDE4 inhibitors remain, the future of PDE4D-targeted therapeutics lies in the development of isoform-selective inhibitors and allosteric modulators. A deeper understanding of the structure, regulation, and specific protein interactomes of each PDE4D isoform will be paramount to designing next-generation therapies that can precisely modulate discrete cAMP signaling pools, maximizing efficacy while minimizing adverse effects.
References
- 1. mdpi.com [mdpi.com]
- 2. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4D: A Multipurpose Pharmacological Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. benchchem.com [benchchem.com]
- 8. β-Arrestin-mediated PDE4 cAMP phosphodiesterase recruitment regulates β-adrenoceptor switching from Gs to Gi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP-specific phosphodiesterase-4D5 (PDE4D5) provides a paradigm for understanding the unique non-redundant roles that PDE4 isoforms play in shaping compartmentalized cAMP cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A CaMKII/PDE4D negative feedback regulates cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A CaMKII/PDE4D negative feedback regulates cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphodiesterase 4D: an enzyme to remember - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. Recent development in PDE4D-targeted inhibitors for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PDE4D - Wikipedia [en.wikipedia.org]
- 23. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 24. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]
- 25. cellbiolabs.com [cellbiolabs.com]
- 26. researchgate.net [researchgate.net]
- 27. antibodiesinc.com [antibodiesinc.com]
- 28. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
An In-Depth Technical Guide to CP-671305: A Selective PDE4-D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-671305 is a potent and selective inhibitor of phosphodiesterase-4D (PDE4-D), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By elevating cAMP, CP-671305 modulates various cellular functions, exhibiting potential therapeutic effects in inflammatory and neurological disorders. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for the study of CP-671305.
Chemical Structure and Properties
CP-671305, with the chemical formula C₂₃H₁₉FN₂O₇, is a complex organic molecule. A 2D representation of its chemical structure is provided below.
Table 1: Chemical and Physical Properties of CP-671305
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₉FN₂O₇ | [1][2] |
| Molecular Weight | 454.4 g/mol | [1][2] |
| CAS Number | 445295-04-5 | [1][2] |
| SMILES | C--INVALID-LINK--C(O)=O | [1] |
| Solubility | DMSO: 91 mg/mL (200.26 mM)Ethanol: 20 mg/mL (44.01 mM)Water: Insoluble | [2] |
Mechanism of Action and Signaling Pathway
CP-671305 exerts its pharmacological effects through the selective inhibition of the phosphodiesterase-4D (PDE4-D) enzyme. PDE4-D is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous signal transduction pathways.[3] By inhibiting PDE4-D, CP-671305 leads to an accumulation of intracellular cAMP.
Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[4] The activation of the cAMP/PKA/CREB pathway modulates the transcription of genes involved in inflammation, memory, and other cellular processes.[4]
In Vitro Activity
CP-671305 is a highly potent inhibitor of PDE4-D, as demonstrated in cell-free enzyme assays.
Table 2: In Vitro Activity of CP-671305
| Parameter | Value | Assay Type | Source |
| IC₅₀ (PDE4-D) | 3 nM | Cell-free enzyme assay | [2] |
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in several animal models to evaluate the absorption, distribution, metabolism, and excretion of CP-671305.
Table 3: Pharmacokinetic Properties of CP-671305 in Animal Models
| Species | Dosing Route | Bioavailability | Systemic Plasma Clearance | Plasma Half-life |
| Sprague-Dawley Rat | Intravenous | - | 9.60 ± 1.16 mL/min/kg | > 5 h |
| Oral | 43-80% | - | - | |
| Beagle Dog | Intravenous | - | 2.90 ± 0.81 mL/min/kg | > 5 h |
| Oral | 45% | - | - | |
| Cynomolgus Monkey | Intravenous | - | 2.94 ± 0.87 mL/min/kg | > 5 h |
| Oral | 26% | - | - | |
| Data presented as mean ± standard deviation where available.[5] |
Experimental Protocols
In Vitro PDE4-D Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method for determining the in vitro potency (IC₅₀) of CP-671305 against the PDE4-D enzyme using fluorescence polarization.
Materials:
-
Purified recombinant human PDE4-D enzyme
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
CP-671305
-
DMSO (for compound dilution)
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of CP-671305 in DMSO. Further dilute these stock solutions in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the purified PDE4-D enzyme to the working concentration in cold assay buffer.
-
Assay Reaction: a. Add the diluted CP-671305 or vehicle (DMSO in assay buffer) to the wells of the microplate. b. Add the diluted PDE4-D enzyme solution to each well. c. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction. d. Initiate the reaction by adding the FAM-cAMP substrate to all wells.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Detection: Stop the reaction (if necessary, according to the kit manufacturer's instructions) and measure the fluorescence polarization using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of CP-671305 relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based cAMP Accumulation Assay
This protocol describes a method to measure the effect of CP-671305 on intracellular cAMP levels in a relevant cell line.
Materials:
-
A suitable cell line (e.g., HEK293 cells expressing a Gs-coupled receptor)
-
Cell culture medium and supplements
-
CP-671305
-
Forskolin (an adenylyl cyclase activator) or a specific GPCR agonist
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based)
-
96-well cell culture plates
-
Microplate reader compatible with the chosen detection kit
Procedure:
-
Cell Culture: Culture and seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of CP-671305 or vehicle for a specified time (e.g., 30 minutes).
-
Cell Stimulation: Stimulate the cells with a sub-maximal concentration of forskolin or a GPCR agonist to induce cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
cAMP Detection: Perform the cAMP detection assay on the cell lysates as per the kit's instructions.
-
Data Analysis: Quantify the cAMP concentration in each well. Plot the cAMP concentration against the concentration of CP-671305 to determine the compound's effect on cAMP accumulation.
Conclusion
CP-671305 is a valuable research tool for investigating the role of PDE4-D in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of PDE4-D inhibition. The experimental protocols provided herein offer a foundation for the characterization of CP-671305 and other novel PDE4-D inhibitors.
References
- 1. cAMP-Glo™ Assay Protocol [promega.com]
- 2. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 3. Table 13, Summary Statistics of Pharmacokinetic Parameters - Clinical Review Report: Nitisinone (MDK-Nitisinone) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GloSensor™ cAMP Assay Protocol [promega.sg]
An In-Depth Technical Guide to CP671305 (CAS Number: 445295-04-5): A Potent and Selective PDE4D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP671305, with CAS number 445295-04-5, is a potent, orally active, and selective inhibitor of phosphodiesterase-4D (PDE4D). This document provides a comprehensive technical overview of this compound, consolidating available data on its chemical properties, mechanism of action, and preclinical pharmacology. It is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, particularly in the fields of inflammatory and respiratory diseases. This guide includes structured data tables, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate a thorough understanding of this compound.
Introduction
Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, specific for cAMP, is a key regulator of inflammatory processes and has been a major target for the development of anti-inflammatory drugs. The PDE4 family comprises four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. Selective inhibition of these subtypes is a promising strategy to enhance therapeutic efficacy and minimize side effects. This compound has been identified as a potent and selective inhibitor of the PDE4D isoform, suggesting its potential therapeutic application in various inflammatory conditions.
Chemical and Physicochemical Properties
This compound, also known as (R)-2-(4-((((2-((Benzo[1][2]dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid, is a small molecule with the following properties:
| Property | Value |
| CAS Number | 445295-04-5 |
| Molecular Formula | C₂₃H₁₉FN₂O₇ |
| Molecular Weight | 454.4 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO: 91 mg/mL, Ethanol: 20 mg/mL, Water: Insoluble[3] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect through the selective inhibition of the PDE4D enzyme. PDE4D is a key component of the cAMP signaling pathway. By inhibiting PDE4D, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets. In the context of inflammation, this cascade ultimately leads to the suppression of pro-inflammatory mediator production, such as Tumor Necrosis Factor-alpha (TNF-α), and the promotion of anti-inflammatory processes.
References
Research applications of PDE4D inhibitors
An In-depth Technical Guide to the Research Applications of Phosphodiesterase 4D (PDE4D) Inhibitors
Introduction
Phosphodiesterase 4D (PDE4D) is a key enzyme within the phosphodiesterase 4 (PDE4) family, which is encoded by four genes (PDE4A, B, C, and D).[1][2] These enzymes are critical regulators of intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[3][4] PDE4D is highly expressed in the central nervous system, particularly in brain regions associated with cognition and memory, as well as in immune cells, smooth muscle cells, and other tissues.[3][4][5] By controlling cAMP levels, PDE4D influences a wide array of cellular processes, including inflammation, synaptic plasticity, and cell proliferation.[3][4]
PDE4D inhibitors are a class of small molecules that block the catalytic activity of the PDE4D enzyme. This inhibition leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling cascades, most notably the Protein Kinase A (PKA) and cAMP Response Element-Binding protein (CREB) pathway.[3][6][7] This mechanism of action underlies the therapeutic potential of PDE4D inhibitors across a spectrum of diseases, from neurodegenerative disorders and inflammatory conditions to certain types of cancer.[3][4][8] However, the clinical development of early PDE4 inhibitors was often hindered by side effects like nausea and emesis, which are primarily linked to the inhibition of the PDE4D isoform.[1][9][10] Modern research focuses on developing highly selective inhibitors, including allosteric inhibitors, to improve the therapeutic index and minimize adverse effects.[11][12]
Mechanism of Action: The cAMP Signaling Pathway
The primary function of PDE4D is to degrade cAMP, thus terminating its signaling effects. By inhibiting PDE4D, the intracellular concentration of cAMP increases, leading to the activation of PKA. Activated PKA then phosphorylates various target proteins, including the transcription factor CREB.[6][7] Phosphorylated CREB (pCREB) is essential for synaptic plasticity and the formation of long-term memory.[6][13] In immune cells, elevated cAMP levels suppress the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and interferon-gamma (IFN-γ), while increasing anti-inflammatory cytokines such as IL-10.[1][4]
Therapeutic Applications
PDE4D inhibitors are being investigated for a wide range of clinical applications due to their ability to modulate cognitive and inflammatory pathways.[3]
Neurodegenerative and Cognitive Disorders
The high expression of PDE4D in the brain makes it a prime target for treating cognitive dysfunction.[4]
-
Fragile X Syndrome (FXS): FXS is the most common inherited cause of intellectual disability and is associated with abnormal cAMP signaling.[11][14] The PDE4D inhibitor BPN14770 (zatolmilast) has shown significant promise in this area. A Phase 2 clinical trial in adult males with FXS demonstrated that BPN14770 was well-tolerated and led to significant improvements in cognitive and behavioral outcomes, particularly in language and daily functioning.[15][16] Based on these positive results, large-scale Phase 3 trials have been initiated.[11][14]
-
Alzheimer's Disease (AD): Cognitive decline in AD is linked to synaptic dysfunction and neuroinflammation. By increasing cAMP levels, PDE4D inhibitors can activate the CREB signaling pathway, which is vital for synaptic plasticity and long-term memory formation.[6][7] Preclinical studies have shown that selective PDE4D inhibition can reverse memory deficits in rodent models of AD.[6][17] The inhibitor BPN14770 has also been developed as a potential treatment for memory and cognitive problems associated with Alzheimer's.[18]
-
Other Neurological Conditions: Research suggests potential applications for PDE4D inhibitors in Parkinson's disease, Huntington's disease, stroke, and major depressive disorder by enhancing synaptic plasticity and providing neuroprotective effects.[3][4][8]
Inflammatory Diseases
PDE4 enzymes are highly expressed in inflammatory cells, making them an attractive target for anti-inflammatory therapies.[19][20]
-
Chronic Obstructive Pulmonary Disease (COPD) and Asthma: PDE4 inhibitors exert anti-inflammatory effects in the airways by suppressing the activity of key inflammatory cells like neutrophils and eosinophils.[19][21] Roflumilast, a PDE4 inhibitor, is approved for treating severe COPD to reduce exacerbations.[22][23][24] While early development of inhibitors like cilomilast showed some efficacy, side effects limited their use.[23] To minimize systemic side effects, inhaled PDE4 inhibitors such as CHF 6001 are in clinical development, showing promising anti-inflammatory effects in the lungs with better tolerability.[22][25]
-
Dermatological Conditions: Oral and topical PDE4 inhibitors are used to treat inflammatory skin diseases. Apremilast is an oral inhibitor approved for psoriatic arthritis and plaque psoriasis.[10][24][26] Crisaborole is a topical PDE4 inhibitor approved for mild-to-moderate atopic dermatitis.[24][26] These drugs offer a nonsteroidal treatment option suitable for chronic use.[26]
Oncology
Emerging research has implicated PDE4D in promoting cell proliferation in various cancers.[4]
-
Prostate Cancer: PDE4D is overexpressed in human prostate carcinoma and promotes proliferation.[27] Studies have shown that selective PDE4D inhibitors, such as cilomilast, can decrease the growth of prostate cancer cells in both in vitro and in vivo models by inhibiting pathways like Sonic Hedgehog (SHH) and the Androgen Receptor (AR).[27][28]
-
Hepatocellular Carcinoma (HCC): In HCC, PDE4D is overexpressed.[29] Pharmacological inhibition with the specific inhibitor Gebr-7b, as well as genetic silencing of PDE4D, has been shown to reduce cell proliferation, increase apoptosis, and down-regulate the pro-oncogenic insulin-like growth factor 2 (IGF2).[29]
-
Pancreatic Cancer: Recent findings indicate that PDE4D promotes pancreatic cancer growth by activating mTORC1 signaling.[30] FDA-approved PDE4 inhibitors have been shown to repress tumor growth in vivo by suppressing this pathway, suggesting a potential new therapeutic strategy for pancreatic cancer.[30]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials and preclinical studies of selected PDE4D inhibitors.
Table 1: Clinical Trial Data for PDE4D Inhibitors
| Inhibitor | Indication | Phase | Key Quantitative Findings | Citation(s) |
|---|---|---|---|---|
| BPN14770 (Zatolmilast) | Fragile X Syndrome (Adults) | 2 | Improved oral reading recognition (mean difference +2.81, P=.0157), picture vocabulary (+5.81, P=.0342), and cognition crystallized composite score (+5.31, P=.0018) vs. baseline. Clinically meaningful improvements in parent/caregiver ratings of language (+14.04, P=.0051) and daily functioning (+14.53, P=.0017). | [16] |
| BPN14770 (Zatolmilast) | Fragile X Syndrome (Adolescents & Adults) | 2b/3 | Studies are ongoing to further evaluate safety and efficacy (EXPERIENCE trials). | [14] |
| Roflumilast | Severe COPD | Approved | Significantly improved lung function and reduced the rate of exacerbations in patients with severe COPD. | [22][23] |
| Cilomilast | COPD | 3 | Showed some clinical efficacy, including improvement of lung function and prevention of exacerbations, but development was hampered by side effects. | [19][23] |
| Apremilast | Psoriatic Arthritis, Plaque Psoriasis | Approved | In plaque psoriasis, demonstrated PASI-75 response rates as high as 41% at 16 weeks. |[26] |
Experimental Protocols
The evaluation of PDE4D inhibitors relies on a series of standardized in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.
In Vitro Assays
-
PDE4D Enzyme Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the PDE4D enzyme.[31]
-
Methodology: This assay uses purified, recombinant human PDE4D enzyme. The enzyme is incubated with its substrate, cAMP, in the presence of varying concentrations of the inhibitor. The rate of cAMP hydrolysis to 5'-AMP is measured. Several detection methods can be used:
-
Fluorescence Polarization (FP): This method uses a fluorescein-labeled cAMP substrate. When hydrolyzed by PDE4D, the smaller AMP product tumbles more rapidly in solution, causing a decrease in fluorescence polarization.[32][33]
-
Coupled Enzyme Assay: The production of AMP is coupled to other enzymatic reactions that result in the oxidation of NADH, which can be measured spectroscopically in real-time.[12][33]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the remaining cAMP substrate and the AMP product.[31] The results are plotted as the percentage of enzyme inhibition versus the inhibitor concentration to calculate the IC50 value.[31]
-
-
-
Cell-Based Assays for Anti-Inflammatory Activity:
-
Objective: To assess the inhibitor's ability to suppress the production of pro-inflammatory cytokines in relevant cell types.[31]
-
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., monocytes) are cultured.[31][34]
-
Stimulation: The cells are stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS), to induce the production of cytokines like TNF-α.[31][34]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the PDE4D inhibitor before or during LPS stimulation.[31]
-
Quantification: After an incubation period (e.g., 18-24 hours), the concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[31] The IC50 for cytokine release inhibition is then determined.
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical screening workflow for identifying and characterizing novel PDE4D inhibitors.
Conclusion
Inhibitors of PDE4D represent a versatile and promising class of therapeutic agents with significant potential across multiple medical fields.[3] The primary mechanism, elevation of intracellular cAMP, allows for the targeted modulation of key cellular pathways involved in both cognition and inflammation.[4] In neurology, selective PDE4D inhibitors like zatolmilast are advancing through late-stage clinical trials, offering hope for treating core symptoms of complex disorders such as Fragile X Syndrome and Alzheimer's disease.[11][14][18] In immunology, PDE4D inhibition is an established strategy for managing chronic inflammatory diseases like COPD and psoriasis, with ongoing research focused on improving drug delivery and side-effect profiles through inhaled formulations and increased selectivity.[22][24] Furthermore, the emerging role of PDE4D in cancer cell proliferation is opening new avenues for oncological therapies.[27][29][30] Future research will likely focus on developing isoform-specific inhibitors to maximize therapeutic benefits while minimizing mechanism-based side effects, ultimately broadening the clinical utility of this important drug class.
References
- 1. Phosphodiesterase 4 and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. What are PDE4D inhibitors and how do they work? [synapse.patsnap.com]
- 4. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping Phosphodiesterase 4D (PDE4D) in Macaque Dorsolateral Prefrontal Cortex: Postsynaptic Compartmentalization in Layer III Pyramidal Cell Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding PDE4's function in Alzheimer's disease; a target for novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PDE4D: A Multipurpose Pharmacological Target | MDPI [mdpi.com]
- 9. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 10. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragile X Clinical Trial of New PDE4D Inhibitor from Tetra • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 12. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphodiesterase-4D Knock-Out and RNA Interference-Mediated Knock-Down Enhance Memory and Increase Hippocampal Neurogenesis via Increased cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragile X Syndrome Clinical Trials | Shionogi Inc. [shionogi.com]
- 15. Inhibition of phosphodiesterase-4D in adults with fragile X syndrome: a randomized, placebo-controlled, phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PDE4D Inhibitor Improves Cognition for People With Fragile X Syndrome in Phase 2 Trial - - Practical Neurology [practicalneurology.com]
- 17. Frontiers | Phosphodiesterase-4D Knockdown in the Prefrontal Cortex Alleviates Memory Deficits and Synaptic Failure in Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. atsjournals.org [atsjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 23. Phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 25. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 26. dermatologytimes.com [dermatologytimes.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Phosphodiesterase 4D Inhibitors Limit Prostate Cancer Growth Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Phosphodiesterase 4D Depletion/Inhibition Exerts Anti-Oncogenic Properties in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Inhibition of phosphodiesterase 4D suppresses mTORC1 signaling and pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. bpsbioscience.com [bpsbioscience.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]
CP-671305: An In-Depth Technical Guide for Neuroscience Research
Introduction
CP-671305 is a potent and selective, orally active inhibitor of phosphodiesterase-4D (PDE4D). While its primary investigation has been in other therapeutic areas, the role of PDE4 inhibitors in modulating cyclic adenosine monophosphate (cAMP) signaling presents a compelling rationale for its exploration in neuroscience research. This guide provides a comprehensive overview of the known technical details of CP-671305, relevant to its potential application in studying neurological and psychiatric disorders.
Core Compound Properties
| Property | Value | Reference |
| Target | Phosphodiesterase-4D (PDE4D) | [1] |
| Activity | Potent and selective inhibitor | [1] |
| Administration | Orally active | [1] |
Pharmacokinetics
Pharmacokinetic studies in preclinical species indicate that CP-671305 possesses favorable properties for systemic administration. The following tables summarize key pharmacokinetic parameters.
Table 1: Systemic Plasma Clearance and Plasma Half-Life
| Species | Systemic Plasma Clearance (mL/min/kg) | Plasma Half-Life (h) |
| Sprague-Dawley Rats | 9.60 ± 1.16 | > 5 |
| Beagle Dogs | 2.90 ± 0.81 | > 5 |
| Cynomolgus Monkeys | 2.94 ± 0.87 | > 5 |
Data from MedChemExpress[1]
Table 2: Oral Bioavailability
| Species | Oral Bioavailability (%) |
| Rats | 43-80 |
| Dogs | 45 |
| Monkeys | 26 |
Data from MedChemExpress[1]
Metabolism and Drug Interactions
-
Transporter Substrate: CP-671305 is a substrate of the organic anion-transporting polypeptide OATP2B1 (Km = 4 µM), as well as multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP). It is not a substrate for OATP1B1 or OATP1B3.[1]
-
Cytochrome P450 Inhibition: CP-671305 does not exhibit competitive inhibition of the five major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4), with IC50 values greater than 50 µM.[1]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for CP-671305 is the inhibition of PDE4D, leading to an increase in intracellular levels of cAMP. This has significant implications for various neuronal signaling pathways.
cAMP Signaling Pathway
The elevation of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This pathway is crucial for synaptic plasticity, learning, and memory.
Caption: CP-671305 inhibits PDE4D, increasing cAMP and activating the PKA-CREB pathway.
Experimental Workflow for In Vivo Pharmacokinetic Studies
The following diagram outlines a typical workflow for assessing the pharmacokinetic profile of CP-671305 in a preclinical model, such as the Sprague-Dawley rat.
Caption: Workflow for determining in vivo pharmacokinetic parameters of CP-671305.
Experimental Protocols
While specific neuroscience-focused experimental protocols for CP-671305 are not publicly available, the following are detailed methodologies for key types of experiments that would be relevant for its investigation in neuroscience research, based on standard practices for similar compounds.
In Vitro PDE4D Inhibition Assay
Objective: To determine the potency and selectivity of CP-671305 for the PDE4D enzyme.
Materials:
-
Recombinant human PDE4D enzyme
-
CP-671305
-
cAMP substrate
-
5'-nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of CP-671305 in the assay buffer.
-
In a 96-well plate, add the recombinant PDE4D enzyme to each well.
-
Add the different concentrations of CP-671305 to the wells. A control with no inhibitor should be included.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 5'-nucleotidase, which converts the AMP product to adenosine and inorganic phosphate.
-
Incubate for a further period to allow for the conversion.
-
Add the phosphate detection reagent to each well.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of CP-671305 and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assessment of Cognitive Enhancement in a Rodent Model (e.g., Novel Object Recognition Test)
Objective: To evaluate the potential of CP-671305 to improve recognition memory.
Animals:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm).
-
A variety of objects that are different in shape, color, and texture, but similar in size and with no intrinsic motivational value.
Procedure:
-
Habituation: For 2-3 days prior to testing, handle the animals daily and allow them to explore the empty open-field arena for 10 minutes each day to reduce novelty-induced stress.
-
Dosing: On the test day, administer CP-671305 (at various doses) or vehicle orally to the animals. The dosing time before the test should be based on the compound's known pharmacokinetic profile (e.g., 60 minutes prior to the training phase).
-
Training Phase (T1): Place two identical objects in the arena. Allow each animal to explore the objects for a set period (e.g., 5 minutes). Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and actively sniffing or touching it.
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test Phase (T2): Place one of the familiar objects from the training phase and one novel object in the same locations in the arena. Allow the animal to explore for 5 minutes and record the time spent exploring each object.
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory. Compare the DI between the CP-671305-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
CP-671305 presents as a promising research tool for the neuroscience community. Its well-characterized pharmacokinetic profile and specific mechanism of action as a PDE4D inhibitor provide a solid foundation for investigating its potential effects on cognitive function, neuroinflammation, and other neurological processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at elucidating the role of CP-671305 in the central nervous system. Further research is warranted to explore the full therapeutic and scientific potential of this compound in the field of neuroscience.
References
CP-671305: An In-depth Technical Guide for Inflammation and Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-671305 is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), a key enzyme in the regulation of intracellular signaling pathways that govern inflammatory and immune responses. By elevating cyclic adenosine monophosphate (cAMP) levels within immune cells, CP-671305 modulates the activity of various cell types implicated in the pathogenesis of inflammatory diseases. This technical guide provides a comprehensive overview of CP-671305, including its mechanism of action, key performance data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows to support its application in inflammation and immunology research.
Mechanism of Action
CP-671305 exerts its anti-inflammatory and immunomodulatory effects by selectively inhibiting the PDE4D enzyme. PDE4 is responsible for the hydrolysis of cAMP, a crucial second messenger that regulates a wide array of cellular functions. In immune cells, elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and regulates the activity of multiple downstream targets, ultimately resulting in the suppression of pro-inflammatory mediator production and the modulation of immune cell function. The inhibition of PDE4D by CP-671305 effectively increases intracellular cAMP concentrations, thereby dampening inflammatory responses.
Data Presentation
The following tables summarize the available quantitative data for CP-671305, including its inhibitory potency against PDE enzymes and its effects on inflammatory mediator release, as well as its pharmacokinetic properties in preclinical species.
Table 1: In Vitro Inhibitory Activity of CP-671305
| Target | IC50 (nM) | Cell Type/Assay Condition |
| PDE4D | 3 | Cell-free enzyme assay |
| PDE4A | 310 | Cell-free enzyme assay |
| PDE4B | 287 | Cell-free enzyme assay |
| PDE4C | 3,858 | Cell-free enzyme assay |
| PDE1, PDE2, PDE3, PDE5 | >5,000 | Cell-free enzyme assay |
| Leukotriene E4 (LTE4) Release | 52 | Eosinophils |
| Leukotriene B4 (LTB4) Release | 106 | Neutrophils |
Table 2: Preclinical Pharmacokinetic Profile of CP-671305
| Species | Systemic Plasma Clearance (mL/min/kg) (IV) | Plasma Half-Life (hours) (IV) | Oral Bioavailability (%) | Plasma Protein Binding (%) |
| Sprague-Dawley Rat | 9.60 ± 1.16 | >5 | 43-80 | >97 |
| Beagle Dog | 2.90 ± 0.81 | >5 | 45 | >97 |
| Cynomolgus Monkey | 2.94 ± 0.87 | >5 | 26 | >97 |
| Human | - | - | - | >97 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of CP-671305 in inflammation and immunology.
In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-671305 against purified PDE4 enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of CP-671305 in 100% DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
Prepare an assay buffer (e.g., Tris-HCl based buffer containing MgCl₂).
-
Dilute purified recombinant human PDE4 enzyme (subtypes A, B, C, and D) to the desired concentration in the assay buffer.
-
Prepare a stock solution of the substrate, cyclic AMP (cAMP), in the assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the diluted CP-671305 or DMSO (vehicle control) to the wells of a microplate.
-
Add the diluted PDE4 enzyme solution to each well.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
-
Detection and Analysis:
-
Quantify the amount of the product, adenosine monophosphate (AMP), produced using a commercially available detection kit (e.g., based on fluorescence polarization, HTRF, or scintillation proximity assay).
-
Read the plate using a suitable microplate reader.
-
Calculate the percentage of inhibition for each concentration of CP-671305 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the CP-671305 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for Inflammatory Mediator Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the effect of CP-671305 on the production of pro-inflammatory cytokines (e.g., TNF-α) from stimulated human immune cells.
Methodology:
-
Cell Isolation and Culture:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs and resuspend them in a suitable cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).
-
Plate the cells in 96-well plates at a desired density.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the cells with various concentrations of CP-671305 or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.
-
Incubate the plates for 18-24 hours at 37°C.
-
-
Cytokine Measurement:
-
Centrifuge the plates to pellet the cells and collect the culture supernatants.
-
Measure the concentration of the desired inflammatory mediator (e.g., TNF-α) in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of CP-671305 compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
-
In Vivo Model: Antigen-Induced Pulmonary Eosinophil Influx in Cynomolgus Monkeys
Objective: To evaluate the in vivo efficacy of CP-671305 in a relevant preclinical model of allergic airway inflammation.
Methodology (Representative Protocol):
Note: The specific details of the protocol used for CP-671305 are not publicly available. The following is a representative protocol based on similar studies with PDE4 inhibitors.
-
Animal Sensitization:
-
Sensitize male or female cynomolgus monkeys to an antigen, such as Ascaris suum extract, through repeated subcutaneous injections or inhalation exposures over several weeks.
-
-
Compound Administration:
-
Administer CP-671305 or vehicle control to the sensitized monkeys via an appropriate route (e.g., oral gavage or intravenous injection) at a predetermined time before antigen challenge.
-
-
Antigen Challenge:
-
Challenge the animals with an aerosolized solution of the antigen to induce an inflammatory response in the lungs.
-
-
Bronchoalveolar Lavage (BAL):
-
At a specified time point after the antigen challenge (e.g., 24 hours), perform a bronchoalveolar lavage to collect cells and fluid from the lungs.
-
-
Cellular Analysis:
-
Perform total and differential cell counts on the BAL fluid to determine the number of eosinophils and other inflammatory cells.
-
-
Data Analysis:
-
Compare the number of eosinophils in the BAL fluid of CP-671305-treated animals to that of the vehicle-treated control group to determine the percentage of inhibition of eosinophil influx.
-
Mandatory Visualization
Signaling Pathway
Caption: CP-671305 inhibits PDE4D, increasing cAMP and PKA activity, leading to anti-inflammatory effects.
Experimental Workflow
Caption: Workflow for assessing CP-671305's effect on cytokine release from immune cells.
An In-depth Technical Guide to the Selectivity Profile of CP-673451
Note on Nomenclature: Initial searches for "CP-671305" yielded limited information, primarily identifying it as a potent inhibitor of phosphodiesterase-4-D (PDE4-D). However, a closely related compound, CP-673451, is extensively documented as a potent kinase inhibitor, with a detailed selectivity profile available. This guide will focus on CP-673451 to provide a comprehensive overview in line with the detailed requirements of the user request.
Executive Summary
CP-673451 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs), demonstrating significant anti-angiogenic and anti-tumor activities. This document provides a detailed analysis of its selectivity profile, outlining its inhibitory potency against a range of kinases and detailing the experimental methodologies used for these characterizations. The primary targets of CP-673451 are PDGFRα and PDGFRβ, with substantially lower activity against other receptor tyrosine kinases, rendering it a valuable tool for investigating PDGFR-mediated signaling pathways.
Quantitative Selectivity Profile
The inhibitory activity of CP-673451 has been evaluated against a panel of kinases, revealing a high degree of selectivity for PDGFRs. The following tables summarize the quantitative data from both biochemical (cell-free) and cell-based assays.
Table 1: Biochemical (Cell-Free) Kinase Inhibition Profile of CP-673451
| Target Kinase | IC50 (nM) | Fold Selectivity vs. PDGFRβ | Assay Conditions |
| PDGFRβ | 1 | 1 | Cell-free enzymatic assay[1][2][3] |
| PDGFRα | 10 | 10 | Cell-free enzymatic assay[1][2][3] |
| c-Kit | >250 | >250 | Cell-free enzymatic assay[1] |
| VEGFR-1 | >5,000 | >5,000 | Cell-free enzymatic assay[1] |
| VEGFR-2 | 450 | 450 | Cell-free enzymatic assay[1] |
| TIE-2 | >5,000 | >5,000 | Cell-free enzymatic assay[1] |
| FGFR-2 | >5,000 | >5,000 | Cell-free enzymatic assay[1] |
Table 2: Cell-Based Kinase Inhibition Profile of CP-673451
| Cell Line | Target | IC50 (nM) | Assay Description |
| PAE-PDGFRβ | PDGFRβ | 6.4 | Inhibition of PDGF-BB-stimulated autophosphorylation[1][4] |
| H526 | c-Kit | 1100 | Inhibition of stem cell factor-stimulated autophosphorylation[1][4] |
| A549 | Cell Viability | 490 | Cell viability assay after 72h treatment[3] |
| H1299 | Cell Viability | 610 | Cell viability assay after 72h treatment[3] |
Table 3: Broad Kinase Panel Selectivity (% Inhibition at 100 nM)
| Target Kinase | % Inhibition at 100 nM |
| Aurora-A | 0 |
| Bmx | 7 |
| BTK | 0 |
| CaMKIV | 0 |
| CDK1/cyclinB | 12 |
| GSK3α | 12 |
| GSK3β | 11 |
| IKKβ | 14 |
| JNK1α | 1 |
| MAPK1 | 5 |
| Data from KinaseProfiler™ service.[1] |
Experimental Protocols
Kinase Inhibition Assay (Cell-Free)
Objective: To determine the in vitro inhibitory potency of CP-673451 against purified kinase enzymes.
Methodology:
-
Enzyme Source: A glutathione S-transferase (GST)-tagged kinase domain construct of the intracellular portion of PDGFRβ is expressed in Sf-9 cells using a baculovirus expression system.
-
Assay Plate Preparation: Nunc Immuno MaxiSorp 96-well plates are coated with 100 μL of 100 μg/mL poly-Glu-Tyr (4:1 ratio) diluted in PBS.
-
Enzyme Kinetics: The enzyme is incubated with increasing concentrations of ATP in a phosphorylation buffer containing 50 mmol/L HEPES (pH 7.3), 125 mmol/L NaCl, and 24 mmol/L MgCl2.
-
Compound Incubation: CP-673451, diluted in 100% DMSO, is added to the assay wells at various concentrations.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature. The reaction is then stopped by the addition of EDTA.
-
Detection: The level of substrate phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP), followed by the addition of a chemiluminescent or colorimetric substrate.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]
Cell-Based Phospho-PDGFR Inhibition Assay
Objective: To assess the ability of CP-673451 to inhibit PDGFR autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Porcine aortic endothelial (PAE) cells stably transfected with the full-length human PDGFRβ are used. Cells are seeded in 96-well plates and grown to near confluence.
-
Serum Starvation: Cells are serum-starved overnight to reduce basal receptor phosphorylation.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of CP-673451 for 30 minutes at 37°C.[1]
-
Ligand Stimulation: Cells are stimulated with a specific ligand, such as PDGF-BB (500 ng/mL), for 5-8 minutes to induce receptor autophosphorylation.[1]
-
Cell Lysis: The stimulation medium is removed, and cells are lysed using HNTG buffer [20 mmol/L HEPES (pH 7.5), 150 mmol/L NaCl, 2% Triton X-100, 10% glycerol, with protease and phosphatase inhibitors].[2]
-
Detection (ELISA or Western Blot):
-
ELISA: Lysates are transferred to an anti-PDGFRβ antibody-coated plate, and the level of phosphorylated receptor is detected using an anti-phosphotyrosine antibody.
-
Western Blot: Lysates are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated PDGFRβ and total PDGFRβ.[1]
-
-
Data Analysis: IC50 values are determined from the dose-dependent inhibition of receptor phosphorylation.[1][4]
Visualizations
Signaling Pathway Diagram
References
In Vitro Characterization of CP-671305: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-671305 is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. This document provides a comprehensive technical overview of the in vitro characterization of CP-671305, including its inhibitory activity, selectivity profile, and functional effects in cellular assays. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.
Introduction
Phosphodiesterase-4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cAMP, thereby regulating a wide range of cellular processes. The PDE4 family is encoded by four genes (PDE4A, B, C, and D), and selective inhibition of these isoforms is a promising therapeutic strategy for various inflammatory and neurological disorders. CP-671305 has emerged as a potent and selective inhibitor of the PDE4D isoform. This guide details the in vitro experiments that define the pharmacological profile of CP-671305.
Biochemical Assays: Potency and Selectivity
The primary in vitro characterization of CP-671305 involves determining its inhibitory potency against PDE4D and its selectivity against other phosphodiesterase isoforms.
PDE4D Enzymatic Inhibition Assay
The potency of CP-671305 is quantified by its half-maximal inhibitory concentration (IC50) against the PDE4D enzyme.
Table 1: Inhibitory Potency of CP-671305 against PDE4D
| Target | IC50 (nM) |
| PDE4D | 3 |
Experimental Protocol: PDE4D Inhibition Assay
A standard two-step radioactive enzymatic assay is utilized to determine the IC50 value of CP-671305 for PDE4D.
-
Reagents:
-
Recombinant human PDE4D enzyme
-
[³H]-cAMP (substrate)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
-
Procedure:
-
The reaction is initiated by incubating the PDE4D enzyme with varying concentrations of CP-671305 in the assay buffer.
-
[³H]-cAMP is added to start the enzymatic reaction, and the mixture is incubated at 30°C.
-
The reaction is terminated by heat inactivation.
-
Snake venom nucleotidase is added to hydrolyze the resulting [³H]-5'-AMP to [³H]-adenosine.
-
The mixture is passed through an ion-exchange resin to separate the charged, unhydrolyzed [³H]-cAMP from the uncharged [³H]-adenosine.
-
The amount of [³H]-adenosine is quantified by scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Diagram: PDE4D Enzymatic Assay Workflow
Caption: Workflow for the PDE4D enzymatic inhibition assay.
Phosphodiesterase Selectivity Profile
To assess the selectivity of CP-671305, its inhibitory activity is tested against a panel of other PDE isoforms.
Table 2: Selectivity Profile of CP-671305 against Various PDE Isoforms
| PDE Isoform | IC50 (µM) | Selectivity vs. PDE4D (fold) |
| PDE1 | >100 | >33,333 |
| PDE2 | >100 | >33,333 |
| PDE3 | >100 | >33,333 |
| PDE5 | >100 | >33,333 |
| PDE6 | >100 | >33,333 |
Note: The selectivity fold is calculated as IC50 (PDE isoform) / IC50 (PDE4D).
The high IC50 values against other PDE isoforms demonstrate the remarkable selectivity of CP-671305 for PDE4D.
Cytochrome P450 Inhibition
To evaluate the potential for drug-drug interactions, the inhibitory effect of CP-671305 on major cytochrome P450 (CYP) enzymes is assessed.
Table 3: CP-671305 Inhibition of Major CYP450 Isoforms
| CYP Isoform | IC50 (µM) |
| CYP1A2 | >50 |
| CYP2C9 | >50 |
| CYP2C19 | >50 |
| CYP2D6 | >50 |
| CYP3A4 | >50 |
These results indicate that CP-671305 has a low potential for metabolically based drug-drug interactions.[1]
Cell-Based Functional Assays
Cell-based assays are crucial for understanding the functional consequences of PDE4D inhibition by CP-671305 in a physiological context.
Measurement of Intracellular cAMP Levels
Inhibition of PDE4D by CP-671305 is expected to lead to an accumulation of intracellular cAMP. This can be measured in a cellular context, often using a competitive immunoassay or a reporter gene assay.
Experimental Protocol: Intracellular cAMP Measurement
-
Cell Culture: A suitable cell line endogenously expressing PDE4D (e.g., human U937 monocytic cells) is cultured under standard conditions.
-
Cell Stimulation: Cells are pre-incubated with various concentrations of CP-671305.
-
cAMP Induction: Intracellular cAMP production is stimulated using an adenylyl cyclase activator, such as forskolin.
-
Cell Lysis: The cells are lysed to release intracellular components.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a commercially available cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
-
Data Analysis: The effect of CP-671305 on forskolin-stimulated cAMP levels is quantified and plotted.
Diagram: cAMP Signaling Pathway and CP-671305 Action
Caption: Simplified cAMP signaling pathway illustrating the inhibitory action of CP-671305 on PDE4D.
Inhibition of LPS-Induced TNF-α Release
PDE4 inhibitors are known to have anti-inflammatory effects. A key in vitro functional assay is to measure the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release from immune cells.
Experimental Protocol: LPS-Induced TNF-α Release Assay
-
Cell Culture: Human monocytic U937 cells are differentiated into a macrophage-like phenotype.
-
Treatment: The differentiated cells are pre-incubated with various concentrations of CP-671305.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and TNF-α production.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a specific ELISA kit.
-
Data Analysis: The inhibitory effect of CP-671305 on LPS-induced TNF-α release is determined and the IC50 value is calculated.
Diagram: Experimental Workflow for TNF-α Release Assay
Caption: Workflow for the LPS-induced TNF-α release assay.
Conclusion
The in vitro characterization of CP-671305 demonstrates that it is a highly potent and selective inhibitor of the PDE4D enzyme. Its lack of significant off-target activity against other PDE isoforms and major CYP450 enzymes suggests a favorable safety profile. Functional cell-based assays confirm its mechanism of action by demonstrating an increase in intracellular cAMP levels and a potent anti-inflammatory effect, as evidenced by the inhibition of TNF-α release. These findings establish CP-671305 as a valuable tool for studying the role of PDE4D in various physiological and pathological processes and as a promising lead compound for the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for CP671305, a Selective PDE4D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP671305 is a potent, selective, and orally active inhibitor of phosphodiesterase-4-D (PDE4D), a key enzyme in the regulation of intracellular signaling pathways.[1][2][3][4][5] PDE4D is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes, including inflammation. By inhibiting PDE4D, this compound leads to an accumulation of intracellular cAMP, which in turn modulates the activity of downstream effectors, resulting in anti-inflammatory responses. These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture systems.
Quantitative Data
The inhibitory potency of this compound against its target, PDE4D, has been determined in a cell-free biochemical assay.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | PDE4D | Cell-free | 3 |
Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2] The value presented here was determined in a cell-free assay. Cellular IC50 values may vary depending on the cell type and experimental conditions. The protocols provided below can be used to determine cell-based IC50 values.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PDE4D, which leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP-responsive element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription. A key consequence of this pathway is the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., Human Whole Blood Cells, THP-1, or other relevant cell lines)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve a range of desired concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
In Vitro PDE4D Inhibition Assay (Fluorescence Polarization)
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant PDE4D.
Materials:
-
Recombinant human PDE4D enzyme
-
FAM-labeled cAMP substrate
-
This compound
-
Reference PDE4D inhibitor (e.g., Roflumilast)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Binding agent (for hydrolyzed substrate)
-
384-well plates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Dilution: Prepare serial dilutions of this compound and the reference inhibitor in assay buffer. Also, prepare a DMSO vehicle control.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds, reference inhibitor, or DMSO to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4D enzyme in assay buffer to the desired concentration and add 10 µL to each well (except for "no enzyme" control wells).
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer and add 8 µL to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Binding: Add the binding agent to all wells to stop the reaction and capture the hydrolyzed substrate.
-
Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
TNF-α Release Assay
This cell-based assay measures the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
96-well plates
-
Human TNF-α ELISA kit
Protocol:
-
Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C.
-
Stimulation: Prepare a solution of LPS in culture medium. Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
References
Application Notes and Protocols for In Vivo Dissolution and Preparation of CP671305
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of CP671305, a potent and selective phosphodiesterase-4D (PDE4-D) inhibitor, for in vivo studies. Adherence to these guidelines is crucial for ensuring the consistency and reproducibility of experimental results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for proper handling, storage, and preparation of the compound.
| Property | Value |
| Molecular Formula | C₂₃H₁₉FN₂O₇ |
| Molecular Weight | 454.40 g/mol |
| CAS Number | 445295-04-5 |
| Appearance | Crystalline solid |
| Solubility (at 25°C) | DMSO: ≥ 90 mg/mL[1]DMF: 50 mg/mL[2]Ethanol: 3 mg/mL[2]PBS (pH 7.2): 2 mg/mL[2]Water: Insoluble[3] |
| Storage (Powder) | -20°C for up to 3 years[1]4°C for up to 2 years[1] |
| Storage (In Solvent) | -80°C for up to 6 months[1]-20°C for up to 1 month[1] |
Experimental Protocols
This section outlines the detailed methodologies for preparing this compound for in vivo administration. Two common vehicles for poorly water-soluble compounds are described: a multi-component system (DMSO, PEG300, Tween 80, and Saline) and a glycerol formal-based solution.
Protocol 1: Preparation of this compound in a DMSO/PEG300/Tween 80/Saline Vehicle
This vehicle is widely used for the administration of hydrophobic compounds in preclinical studies. A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been shown to achieve a this compound concentration of 2 mg/mL.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Mixture:
-
In a sterile tube, combine the organic components of the vehicle first. For a 1 mL final volume, add the following in sequential order, mixing thoroughly after each addition:
-
100 µL of DMSO
-
400 µL of PEG300
-
50 µL of Tween 80
-
-
Vortex the mixture until it is homogeneous and clear.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder based on the desired final concentration (e.g., 2 mg for a 2 mg/mL solution).
-
Add the this compound powder to the pre-mixed organic vehicle from Step 1.
-
Vortex the mixture vigorously until the compound is completely dissolved. If necessary, sonicate the solution for 5-10 minutes in a water bath to aid dissolution.
-
-
Add the Aqueous Component:
-
Slowly add 450 µL of sterile saline to the this compound-organic vehicle mixture while continuously vortexing. This dropwise addition is crucial to prevent precipitation of the compound.
-
Continue to vortex until the final solution is clear and homogeneous.
-
-
Final Preparation and Storage:
-
Visually inspect the solution for any particulate matter. If present, the solution should be filtered through a sterile 0.22 µm syringe filter.
-
It is recommended to prepare this formulation fresh before each experiment.[1] If short-term storage is necessary, store at 4°C and use within the same day. For longer-term storage, consult stability data for your specific formulation, though it is generally not recommended.
-
Protocol 2: Preparation of this compound in Glycerol Formal for Intravenous Administration
Glycerol formal has been used as a vehicle for the intravenous administration of this compound in rats.[5] It is a biocompatible solvent suitable for parenteral injections.
Materials:
-
This compound powder
-
Glycerol formal, sterile, injectable grade
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
-
Dissolution in Glycerol Formal:
-
In a sterile vial, add the appropriate volume of glycerol formal to achieve the target concentration (e.g., for a 3 mg/kg dose in rats, a stock solution of 1 mg/mL might be prepared).
-
Add the weighed this compound powder to the glycerol formal.
-
Vortex the mixture until the compound is fully dissolved. The solution should be clear.
-
-
Administration:
-
The prepared solution can be administered intravenously. For example, in studies with Sprague-Dawley rats, CP-671,305 at a concentration of 3 mg/kg in glycerol formal was administered via the jugular vein.[5]
-
Signaling Pathway of this compound
This compound is a potent and selective inhibitor of phosphodiesterase-4D (PDE4-D). PDE4 enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in inflammatory cells. By inhibiting PDE4-D, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and regulates various downstream targets, ultimately resulting in the suppression of pro-inflammatory mediator production and an increase in anti-inflammatory mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-671305, a Selective PDE4D Inhibitor, in Mouse Models
Disclaimer: As of the latest literature search, specific studies detailing the dosage and administration of CP-671305 in mouse models are not publicly available. The following application notes and protocols are based on published data for other potent and selective phosphodiesterase-4D (PDE4D) inhibitors, such as D159687 and BPN14770, and are intended to serve as a comprehensive guide for researchers. It is imperative to conduct dose-response and toxicity studies for CP-671305 to establish optimal and safe dosage regimens for specific mouse models and experimental endpoints.
Introduction
CP-671305 is a potent and selective, orally active inhibitor of phosphodiesterase-4-D (PDE4D). PDE4D is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is integral to a multitude of cellular processes, including inflammation, memory formation, and cell growth. By inhibiting PDE4D, CP-671305 increases intracellular cAMP levels, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and cAMP response element-binding protein (CREB). This mechanism of action makes CP-671305 a valuable research tool for investigating the role of PDE4D in various physiological and pathological conditions in vivo.
Data Presentation: Representative Dosage and Administration of Selective PDE4D Inhibitors in Mice
The following table summarizes dosage and administration information from studies using selective PDE4D inhibitors in mouse models. This data can be used as a starting point for designing experiments with CP-671305.
| Compound | Mouse Strain | Dosage | Administration Route | Vehicle | Frequency | Experimental Context | Reference |
| D159687 | C57BL/6J | 3 mg/kg | Oral Gavage | Dimethylsulfoxide (DMSO) | Weekdays for 7 weeks | Body weight and composition, physical and cognitive function | [1] |
| D159687 | C57BL/6J | 3 mg/kg | Intraperitoneal (i.p.) | Saline | Single dose | Behavioral responses to ethanol and GABAergic drugs | [2] |
| BPN14770 | C57Bl6 | >0.3 mg/kg | Oral (P.O.) | Not specified | Not specified | Cognitive benefit (Novel Object Recognition) | [3] |
| A33 (PDE4B inhibitor) | C57BL/6J | 1 mg/kg | Intraperitoneal (i.p.) | Saline | Single dose | Behavioral responses to ethanol and GABAergic drugs | [2] |
Experimental Protocols
Protocol 1: Oral Gavage Administration
Oral gavage is a common method for the precise oral administration of compounds to rodents.
Materials:
-
CP-671305
-
Vehicle (e.g., Dimethylsulfoxide (DMSO), Carboxymethylcellulose (CMC))
-
Sterile water or saline
-
Animal balance
-
Gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 mL)
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of CP-671305.
-
Dissolve the compound in a small amount of the chosen vehicle (e.g., DMSO).
-
If necessary, bring the solution to the final volume with sterile water or saline. Ensure the final concentration of the vehicle is well-tolerated by the animals. For example, a final DMSO concentration of <5% is generally recommended.
-
Vortex or sonicate briefly to ensure complete dissolution. Prepare the solution fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the mouth, slightly to one side of the tongue, and gently advance it along the roof of the mouth towards the esophagus.
-
Once the needle is in the correct position, slowly dispense the solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Protocol 2: Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common parenteral route of administration in mice.
Materials:
-
CP-671305
-
Sterile, pyrogen-free vehicle (e.g., saline, phosphate-buffered saline (PBS))
-
Animal balance
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution under sterile conditions.
-
Dissolve CP-671305 in the chosen sterile vehicle.
-
Ensure the solution is clear and free of precipitates.
-
-
Animal Handling and Injection:
-
Weigh the mouse to calculate the required injection volume.
-
Properly restrain the mouse, exposing the lower abdominal area.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, avoiding the midline to prevent bladder or cecum puncture.
-
Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort or adverse effects.
-
Mandatory Visualizations
Caption: PDE4D Signaling Pathway and the effect of CP-671305.
Caption: General Experimental Workflow for in vivo mouse studies.
References
- 1. COMPOUND D159687, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating CP-671305 in Combination with Other Research Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-671305 is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4D, CP-671305 increases intracellular cAMP levels, which in turn modulates various downstream signaling pathways. This mechanism suggests therapeutic potential in a range of diseases, including inflammatory conditions and cancer.[2][3][4] The exploration of CP-671305 in combination with other research compounds is a promising strategy to enhance therapeutic efficacy, overcome potential resistance mechanisms, and broaden its applicability.
These application notes provide a framework for researchers to investigate CP-671305 in combination with other agents, outlining potential synergistic partners, detailed experimental protocols, and data presentation strategies.
Potential Combination Strategies
Based on the known mechanism of PDE4D inhibition, several classes of compounds present as rational partners for combination studies with CP-671305.
Combination with Anti-inflammatory Agents
Rationale: PDE4 inhibitors are known to possess anti-inflammatory properties by increasing cAMP levels in immune cells.[4][5] Combining CP-671305 with other anti-inflammatory drugs, such as corticosteroids or inhibitors of other pro-inflammatory pathways (e.g., JAK/STAT or NF-κB inhibitors), could result in synergistic or additive effects in models of inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD) or rheumatoid arthritis.[6][7]
Combination with Anticancer Agents
Rationale: Dysregulation of cAMP signaling has been implicated in cancer progression.[2][8] PDE4D inhibition can suppress tumor growth by impacting cell proliferation and survival pathways, such as the mTORC1 pathway.[2][9] Combining CP-671305 with conventional chemotherapeutics or targeted therapies (e.g., kinase inhibitors) may enhance anti-tumor activity.[10][11][12] For instance, combining a PDE4D inhibitor with a RAF inhibitor like sorafenib has shown enhanced anti-tumor effects in renal cell carcinoma models by attenuating MAPK/ERK signaling.[13]
Combination with other Phosphodiesterase (PDE) Inhibitors
Rationale: Co-administration of inhibitors targeting different PDE families can produce synergistic effects. For example, the combination of a PDE4 inhibitor with a PDE3 inhibitor has been explored to achieve both anti-inflammatory and bronchodilatory effects in respiratory diseases.[6][7]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of CP-671305 in combination with other research compounds.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic or anti-proliferative effects of CP-671305 in combination with another compound and to quantify the level of synergy.
Methodology:
-
Cell Culture: Culture the selected cell line (e.g., A549 lung cancer cells or RAW 264.7 macrophages) in appropriate media and conditions.
-
Compound Preparation: Prepare stock solutions of CP-671305 and the combination compound in a suitable solvent (e.g., DMSO).
-
Treatment:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a matrix of concentrations of CP-671305 and the combination compound, both alone and in combination. Include a vehicle control.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.[13]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.
-
Determine the IC50 (half-maximal inhibitory concentration) for each compound alone.
-
Analyze the combination data using software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanisms underlying the effects of the combination treatment on key signaling pathways.
Methodology:
-
Cell Treatment and Lysis:
-
Culture and treat cells with CP-671305, the combination compound, or the combination at specified concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-CREB, total CREB, phospho-S6K, total S6K, phospho-ERK, total ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of CP-671305 in combination with an anticancer agent in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., Caki-1 renal cell carcinoma cells) into the flank of immunodeficient mice.[13]
-
Tumor Growth and Randomization:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, CP-671305 alone, Combination Agent alone, CP-671305 + Combination Agent).
-
-
Treatment Administration: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the combination treatment compared to single agents.
-
Tumor samples can be used for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro IC50 and Combination Index (CI) Values
| Cell Line | Compound | IC50 (µM) | Combination Index (CI) at ED50 |
| A549 | CP-671305 | [Insert Value] | [Insert Value] |
| Compound X | [Insert Value] | ||
| CP-671305 + Compound X | - | ||
| Caki-1 | CP-671305 | [Insert Value] | [Insert Value] |
| Sorafenib | [Insert Value] | ||
| CP-671305 + Sorafenib | - |
Table 2: In Vivo Tumor Growth Inhibition (TGI)
| Treatment Group | Dose | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM | TGI (%) |
| Vehicle | - | [Insert Value] | [Insert Value] | 0 |
| CP-671305 | [Insert Dose] | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound Y | [Insert Dose] | [Insert Value] | [Insert Value] | [Insert Value] |
| CP-671305 + Compound Y | [Insert Doses] | [Insert Value] | [Insert Value] | [Insert Value] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PDE4D Signaling Pathway and the inhibitory action of CP-671305.
Experimental Workflow Diagram
Caption: Workflow for evaluating CP-671305 in combination therapies.
References
- 1. adooq.com [adooq.com]
- 2. JCI Insight - Inhibition of phosphodiesterase 4D suppresses mTORC1 signaling and pancreatic cancer growth [insight.jci.org]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treating brain tumors with PDE4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of phosphodiesterase 4D suppresses mTORC1 signaling and pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential synergistic effect of phosphodiesterase inhibitors with chemotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase 4D Depletion/Inhibition Exerts Anti-Oncogenic Properties in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase 4D Inhibitors Limit Prostate Cancer Growth Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDE4D targeting enhances anti-tumor effects of sorafenib in clear cell renal cell carcinoma and attenuates MAPK/ERK signaling in a CRAF-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP671305
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP671305 is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4D, this compound effectively elevates intracellular cAMP levels, a critical second messenger involved in a multitude of cellular processes, most notably the modulation of inflammatory responses. These application notes provide comprehensive information on the procurement of this compound, its mechanism of action, and detailed protocols for its use in experimental settings.
Supplier and Purchasing Information
This compound is available from various chemical suppliers. The following tables summarize the purchasing information from two prominent suppliers. Prices and availability are subject to change and should be confirmed on the respective supplier's website.
Supplier 1: AdooQ Bioscience
| Catalog Number | Product Name | Package Size | Price (USD) | Availability |
| A12760 | This compound | 1 mg | $25.00 | In stock |
| A12760 | This compound | 5 mg | $75.00 | In stock |
| A12760 | This compound | 10 mg | $115.00 | In stock |
| A12760 | This compound | 25 mg | $190.00 | In stock |
| A12760 | This compound | 50 mg | $360.00 | In stock |
| A12760 | This compound | 100 mg | $540.00 | In stock |
Supplier 2: AbMole BioScience
| Catalog Number | Product Name | Package Size | Price (USD) | Availability |
| M9679 | This compound | 10 mg | $198.00 | In stock |
| M9679 | This compound | 25 mg | $328.00 | In stock |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively inhibiting the PDE4D isoenzyme. This inhibition leads to an accumulation of intracellular cAMP. The elevated cAMP levels then activate two primary downstream effector proteins: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).
Activation of PKA leads to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) on DNA, thereby modulating the transcription of target genes. This includes the upregulation of anti-inflammatory cytokines such as Interleukin-10 (IL-10).
Simultaneously, the increase in intracellular cAMP can suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The precise mechanisms of this suppression are complex and can involve both PKA-dependent and PKA-independent pathways.
Experimental Protocols
The following are generalized protocols for assessing the activity of this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro PDE4D Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified PDE4D enzyme.
Materials:
-
Purified recombinant human PDE4D enzyme
-
This compound
-
cAMP (substrate)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
DMSO (for dissolving this compound)
-
Microplate (e.g., 96-well or 384-well)
-
cAMP detection kit (e.g., HTRF, FP, or ELISA-based)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired concentration range for testing. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the purified PDE4D enzyme to the working concentration in cold assay buffer.
-
Assay Setup: To the wells of the microplate, add the serially diluted this compound or DMSO control.
-
Enzyme Addition: Add the diluted PDE4D enzyme to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction and measure the amount of remaining cAMP using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PDE4D inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Intracellular cAMP Measurement Assay
This protocol describes a method to measure the effect of this compound on intracellular cAMP levels in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a cell line endogenously expressing PDE4D).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Microplate (e.g., 96-well, white opaque for luminescence assays)
-
Cell lysis buffer
-
Intracellular cAMP detection kit (e.g., cAMP-Glo™, HTRF® cAMP Dynamic 2)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Cell Culture: Culture the cells in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells into a microplate at a suitable density and allow them to attach and grow overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Cell Lysis: Lyse the cells according to the protocol provided with the cAMP detection kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen detection kit and a compatible plate reader.
-
Data Analysis: Normalize the cAMP levels to the cell number or total protein concentration if necessary. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a suitable model to determine the EC50 value (the concentration of this compound that produces a half-maximal increase in cAMP levels).
References
Application Notes and Protocols: CP671305 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the stability and appropriate storage conditions for the phosphodiesterase-4-D (PDE-4-D) inhibitor, CP671305. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Compound Information
| Parameter | Value |
| IUPAC Name | N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-8-((methylsulfonyl)methyl)quinoline-2-carboxamide |
| Molecular Formula | C₁₉H₁₃Cl₂F₂N₃O₄S |
| Molecular Weight | 516.3 g/mol |
| CAS Number | 445295-04-5 |
| Mechanism of Action | Selective inhibitor of phosphodiesterase-4-D (PDE-4-D) |
Storage Conditions
Proper storage is essential to maintain the stability of this compound. The following conditions are recommended based on the physical form of the compound.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated to prevent hydrolysis. |
| In Solution | -20°C | 1 month | Aliquot to avoid multiple freeze-thaw cycles. |
Solubility
The solubility of this compound in various solvents is a critical factor for preparing stock solutions and experimental media.
| Solvent | Solubility | Molar Concentration (mM) |
| DMSO | 79 mg/mL | 173.85 |
| Ethanol | 17 mg/mL | 37.42 |
| Water | Insoluble | - |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to minimize moisture condensation.
-
Aseptically add the required volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of this compound).
-
Vortex the solution gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Forced Degradation Study Protocol (Stress Testing)
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and products. This is a crucial step in developing a stability-indicating analytical method.
Workflow for Forced Degradation Study:
Caption: Workflow for conducting a forced degradation study.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC or UPLC system with a UV/PDA detector
-
LC-MS/MS system
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., 50:50 ACN:Water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis.
-
Neutral Hydrolysis: Mix the this compound solution with an equal volume of water. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation:
-
Solid State: Store the lyophilized powder in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Solution State: Incubate the this compound solution at an elevated temperature (e.g., 80°C).
-
-
Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Analysis:
-
At each time point, withdraw a sample and analyze it using a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
The HPLC method should be capable of separating the parent this compound peak from any degradation products.
-
Use a PDA detector to check for peak purity.
-
Quantify the amount of remaining this compound.
-
For identification of major degradation products, utilize LC-MS/MS.
-
Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products, impurities, and excipients.
Procedure:
-
Method Development:
-
Screen different columns (e.g., C18, C8), mobile phases (e.g., mixtures of acetonitrile or methanol and water/buffer), and pH values to achieve optimal separation between this compound and its degradation products (generated from the forced degradation study).
-
Optimize the gradient, flow rate, and column temperature.
-
Select a detection wavelength that provides a good response for both the parent compound and the degradation products.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Signaling Pathway
This compound is an inhibitor of phosphodiesterase-4-D (PDE-4-D). PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE-4-D, this compound increases intracellular levels of cAMP, which in turn modulates downstream signaling pathways, often leading to anti-inflammatory effects.
Caption: Inhibition of PDE4-D by this compound increases cAMP levels.
Disclaimer: The information provided in these application notes is for research purposes only. The stability of this compound may be influenced by specific experimental conditions, and it is the responsibility of the end-user to validate the compound's stability in their own systems. The provided protocols are general guidelines and may require optimization for specific applications.
Protocol for Assessing PDE4D Inhibition with CP671305
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the inhibition of phosphodiesterase 4D (PDE4D) using the selective inhibitor CP671305. The following sections detail the relevant signaling pathway, experimental workflows, and specific methodologies for in vitro and cell-based assays.
Introduction
Phosphodiesterase 4D (PDE4D) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis and subsequent inactivation of cAMP.[1][2] Inhibition of PDE4D leads to an increase in intracellular cAMP levels, which modulates various downstream signaling events.[3][4][5] This makes PDE4D an attractive therapeutic target for a range of disorders. This compound has been identified as a potent and selective inhibitor of PDE4D, making it a valuable tool for studying the physiological and pathological roles of this enzyme.[6][7][8]
Data Presentation
A critical aspect of characterizing any enzyme inhibitor is the quantitative determination of its potency and selectivity. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) against the target enzyme and related enzyme subtypes. While this compound is known as a selective PDE4D inhibitor, specific IC50 values for all PDE4 subtypes were not available in the public domain at the time of this writing. For comparative purposes, the table below presents IC50 values for other well-characterized PDE4 inhibitors, demonstrating the standard format for presenting such data.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 |
| Rolipram | ~3 | ~130 | - | ~240 |
| LASSBio-448 | 700 | 1400 | 1100 | 4700 |
Data compiled from publicly available literature.[3][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE4D signaling pathway and a general workflow for assessing its inhibition.
PDE4D Signaling Pathway
References
- 1. Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Biology of Phosphodiesterase 4 Enzymes as Pharmacological Targets: An Interplay of Isoforms, Conformational States, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Discovery of triazines as selective PDE4B versus PDE4D inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Structure-Activity Relationship Study of 4-Phenoxythiazol-5-carboxamides as Highly Potent TGR5 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for CP671305 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP671305 is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] The cAMP signaling pathway is fundamental to the molecular mechanisms underlying synaptic plasticity, the cellular basis for learning and memory. Inhibition of PDE4D by compounds such as this compound is expected to increase cAMP concentrations, leading to the activation of Protein Kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB). This cascade ultimately facilitates the induction and maintenance of long-term potentiation (LTP), a long-lasting enhancement of synaptic transmission.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound as a tool to investigate and modulate synaptic plasticity. While specific data for this compound in synaptic plasticity assays is not yet widely published, the provided protocols and expected outcomes are based on extensive research on other selective PDE4D inhibitors and the well-established role of the PDE4D enzyme in cognitive processes.[2][5][6]
Data Presentation: Expected Effects of PDE4D Inhibition on Synaptic Plasticity
The following tables summarize quantitative data from studies on selective PDE4D inhibitors, which are representative of the expected effects of this compound.
Table 1: Effect of PDE4D Inhibition on Long-Term Potentiation (LTP) in Hippocampal Slices
| Parameter | Condition | Fold Change vs. Control | Reference Compound(s) |
| fEPSP Slope (Late-LTP) | TBI Model + PDE4D NAM | ~1.5 - 2.0 | D159687[6] |
| fEPSP Slope (LTP) | Aβ-treated + PDE4D knockdown | Rescue of deficit | Lenti-PDE4D-miRNA[2][5] |
| Population Spike (PS) Amplitude (LTP) | Healthy animals + PDE4 inhibitor | Significant increase | Rolipram[4] |
| GluR1 Phosphorylation (Ser-831) | Blast-induced injury + PDE4 inhibitor | Significant increase | Roflumilast[7] |
| PSD-95 Expression | Blast-induced injury + PDE4 inhibitor | Significant increase | Roflumilast[7] |
Table 2: Effect of PDE4D Inhibition on Short-Term Plasticity
| Parameter | Condition | Observation | Reference Compound(s) |
| Paired-Pulse Facilitation (PPF) | Baseline | No significant change expected | N/A |
| Short-Term Potentiation (STP) | Weak High-Frequency Stimulation | Facilitation into LTP | Rolipram[1] |
Signaling Pathway
The primary mechanism by which this compound is expected to modulate synaptic plasticity is through the potentiation of the cAMP signaling cascade.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on synaptic plasticity in ex vivo hippocampal slices.
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of viable hippocampal slices from rodents for electrophysiological recordings.[5][6][8][9]
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold cutting solution.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.
Protocol 2: Induction and Recording of Long-Term Potentiation (LTP)
This protocol outlines the procedure for inducing and recording LTP in the CA1 region of the hippocampus.[9][10][11]
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
aCSF (with and without this compound)
-
Bipolar stimulating electrode
-
Glass recording microelectrode
-
Amplifier and data acquisition system
Procedure:
-
Transfer a hippocampal slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply this compound to the perfusion bath at the desired concentration and allow it to equilibrate for at least 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Analyze the data by normalizing the fEPSP slope to the pre-induction baseline.
Protocol 3: Induction and Recording of Long-Term Depression (LTD)
This protocol details the method for inducing and recording LTD.
Materials:
-
Same as for LTP protocol.
Procedure:
-
Follow steps 1-4 of the LTP protocol.
-
Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
Continue recording fEPSPs for at least 60 minutes post-induction.
-
Analyze the data by normalizing the fEPSP slope to the pre-induction baseline.
Experimental Workflow Diagrams
LTP Experimental Workflow
LTD Experimental Workflow
Concluding Remarks
This compound, as a selective PDE4D inhibitor, holds significant promise as a pharmacological tool for the study of synaptic plasticity. By potentiating the cAMP signaling pathway, it is expected to enhance LTP and potentially modulate other forms of synaptic plasticity. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at elucidating the precise role of PDE4D in cognitive function and exploring the therapeutic potential of its inhibitors. Further research is warranted to establish the specific dose-response and kinetic profile of this compound in these assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphodiesterase-4D Knockdown in the Prefrontal Cortex Alleviates Memory Deficits and Synaptic Failure in Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 inhibition enhances hippocampal synaptic plasticity in vivo and rescues MK801-induced impairment of long-term potentiation and object recognition memory in an animal model of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recording Synaptic Plasticity in Acute Hippocampal Slices Maintained in a Small-volume Recycling-, Perfusion-, and Submersion-type Chamber System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase-4 inhibition restored hippocampal long term potentiation after primary blast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. funjournal.org [funjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. scientifica.uk.com [scientifica.uk.com]
Application of CP-671305 in Models of Neurodegenerative Disease
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A growing body of research highlights the dysregulation of intracellular signaling pathways as a key contributor to the pathology of these conditions. One such pathway is the cyclic adenosine monophosphate (cAMP) signaling cascade, which plays a crucial role in neuronal survival, synaptic plasticity, and memory formation.[1][2][3] The levels of cAMP are tightly regulated by phosphodiesterases (PDEs), enzymes that catalyze its hydrolysis.[4][5]
CP-671305 is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), an isoform of PDE4 highly expressed in the brain, particularly in regions critical for cognition and memory, such as the hippocampus.[4][5] By inhibiting PDE4D, CP-671305 is expected to increase intracellular cAMP levels, thereby activating downstream effectors like Protein Kinase A (PKA) and cAMP response element-binding protein (CREB).[2][6] This mechanism holds therapeutic potential for neurodegenerative diseases by combating neuroinflammation, enhancing synaptic function, and promoting neuronal survival.[7][8][9] This document provides detailed application notes and protocols for the use of CP-671305 in preclinical models of neurodegenerative disease.
Core Mechanism of Action
CP-671305 selectively inhibits the PDE4D enzyme, preventing the breakdown of cAMP to AMP. The resulting elevation in intracellular cAMP levels activates the cAMP/PKA/CREB signaling pathway.[2][6] This cascade is vital for synaptic plasticity and the formation of long-term memory.[2] In the context of neurodegenerative diseases, this pathway is often impaired.[10] Increased expression of specific PDE4D isoforms has been associated with higher plaque and tau pathology in Alzheimer's disease.[11] Therefore, inhibition of PDE4D by CP-671305 is hypothesized to restore cAMP signaling, offering a multi-faceted therapeutic approach by:
-
Reducing Neuroinflammation: PDE4 inhibitors have been shown to suppress the release of pro-inflammatory cytokines.[6][9]
-
Enhancing Synaptic Plasticity and Memory: By activating the CREB signaling pathway, PDE4D inhibition can promote the expression of genes involved in synaptic function and memory consolidation.[2][12]
-
Promoting Neuroprotection: The cAMP signaling pathway is linked to cell survival and may protect neurons from degeneration.[13]
Signaling Pathway
Caption: CP-671305 inhibits PDE4D, increasing cAMP and activating the PKA/CREB pathway.
Application in Neurodegenerative Disease Models
CP-671305 can be utilized in various in vitro and in vivo models of neurodegenerative diseases to investigate its therapeutic potential.
In Vitro Models
-
Primary Neuronal Cultures: Investigate the neuroprotective effects of CP-671305 against insults relevant to neurodegeneration (e.g., Aβ oligomers, MPP+, rotenone).
-
Microglial Cell Lines (e.g., BV-2): Assess the anti-inflammatory properties of CP-671305 by measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) following stimulation with lipopolysaccharide (LPS).
-
Organotypic Brain Slice Cultures: Study the effects of CP-671305 on synaptic plasticity (e.g., long-term potentiation) in a more complex ex vivo system.
In Vivo Models
-
Alzheimer's Disease Models:
-
APP/PS1 Transgenic Mice: Evaluate the effects of CP-671305 on cognitive deficits, amyloid plaque deposition, and neuroinflammation.
-
5XFAD Mice: A more aggressive model to assess rapid changes in pathology and cognition following treatment.
-
-
Parkinson's Disease Models:
-
MPTP-induced Mouse Model: Assess the ability of CP-671305 to protect dopaminergic neurons in the substantia nigra and improve motor function.
-
6-OHDA Rat Model: A unilateral lesion model to study motor deficits and the neuroprotective effects of the compound.
-
Experimental Protocols
In Vitro Neuroprotection Assay in Primary Neuronal Cultures
-
Cell Culture: Plate primary cortical or hippocampal neurons from E18 rat or mouse embryos on poly-D-lysine coated plates.
-
Treatment: After 7-10 days in vitro, pre-treat neurons with varying concentrations of CP-671305 (e.g., 10 nM - 10 µM) for 2 hours.
-
Induction of Neurotoxicity: Add a neurotoxic agent (e.g., 10 µM Aβ oligomers for an Alzheimer's model, or 100 µM MPP+ for a Parkinson's model) to the culture medium.
-
Incubation: Incubate for 24-48 hours.
-
Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay.
-
Immunocytochemistry: Fix cells and stain for neuronal markers (e.g., MAP2, NeuN) and apoptotic markers (e.g., cleaved caspase-3) to visualize neuronal survival and apoptosis.
In Vivo Cognitive Assessment in an Alzheimer's Disease Mouse Model (e.g., APP/PS1)
-
Animal Model: Use 6-8 month old APP/PS1 transgenic mice and wild-type littermates.
-
Drug Administration: Administer CP-671305 or vehicle control daily via oral gavage for 4-8 weeks.
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Biochemical and Histological Analysis:
-
ELISA: Measure levels of Aβ40 and Aβ42 in brain homogenates.
-
Immunohistochemistry: Stain brain sections for amyloid plaques (e.g., with Thioflavin S or anti-Aβ antibodies) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Western Blot: Analyze the phosphorylation status of CREB and levels of synaptic proteins (e.g., synaptophysin, PSD-95).
-
Experimental Workflow
Caption: A generalized workflow for evaluating CP-671305 in neurodegeneration models.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on the known effects of PDE4D inhibitors in models of neurodegenerative diseases.
Table 1: Expected Outcomes of CP-671305 in In Vitro Models
| Model System | Endpoint | Expected Effect of CP-671305 |
| Primary Neurons + Aβ | Neuronal Viability | Increase |
| Primary Neurons + Aβ | Caspase-3 Activity | Decrease |
| Microglia + LPS | TNF-α Secretion | Decrease |
| Microglia + LPS | IL-1β Secretion | Decrease |
| Organotypic Slices | Long-Term Potentiation (LTP) | Enhancement |
Table 2: Expected Outcomes of CP-671305 in In Vivo Alzheimer's Disease Models (e.g., APP/PS1 Mice)
| Assessment | Metric | Expected Effect of CP-671305 |
| Morris Water Maze | Escape Latency | Decrease |
| Novel Object Recognition | Discrimination Index | Increase |
| Brain Histology | Amyloid Plaque Load | Decrease |
| Brain Histology | Microgliosis (Iba1+) | Decrease |
| Brain Homogenate | pCREB/CREB Ratio | Increase |
| Brain Homogenate | Synaptophysin Levels | Increase |
Table 3: Expected Outcomes of CP-671305 in In Vivo Parkinson's Disease Models (e.g., MPTP Mice)
| Assessment | Metric | Expected Effect of CP-671305 |
| Rotarod Test | Latency to Fall | Increase |
| Pole Test | Time to Turn and Descend | Decrease |
| Substantia Nigra | Tyrosine Hydroxylase+ Neurons | Increase (Protection) |
| Striatum | Dopamine Levels | Increase |
| Brain Homogenate | Pro-inflammatory Cytokines | Decrease |
Conclusion
CP-671305, as a selective PDE4D inhibitor, represents a promising pharmacological tool for the investigation of therapeutic strategies for neurodegenerative diseases. Its mechanism of action, centered on the enhancement of cAMP signaling, targets key pathological features including neuroinflammation and synaptic dysfunction. The protocols and expected outcomes outlined in this document provide a framework for researchers to explore the potential of CP-671305 in relevant preclinical models.
References
- 1. arborassays.com [arborassays.com]
- 2. Understanding PDE4's function in Alzheimer's disease; a target for novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promise of cyclic AMP modulation to restore cognitive function in neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-4 Inhibition in Parkinson’s Disease: Molecular Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PDE4D inhibitors and how do they work? [synapse.patsnap.com]
- 8. Targeting phosphodiesterase 4 as a potential therapy for Parkinson's disease: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Increased isoform-specific phosphodiesterase 4D expression is associated with pathology and cognitive impairment in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Phosphodiesterase-4D Knockdown in the Prefrontal Cortex Alleviates Memory Deficits and Synaptic Failure in Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 13. Neuroprotective Role of Cyclic AMP Signaling in Dopaminergic Degeneration Induced by a Parkinson’s Disease Toxin, Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-671305 in Respiratory Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-671305 is a potent and selective, orally active inhibitor of phosphodiesterase-4-D (PDE4D).[1][2] Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 elevates cAMP levels, which in turn modulates various cellular processes, including inflammation. Consequently, PDE4 has emerged as a significant therapeutic target for a range of inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The PDE4 enzyme family has four subtypes (PDE4A, B, C, and D), with PDE4D playing a significant role in airway smooth muscle contraction and inflammation. This document provides detailed application notes and protocols for the use of CP-671305 in preclinical respiratory disease research models.
Mechanism of Action
CP-671305 selectively inhibits the PDE4D subtype, leading to an accumulation of intracellular cAMP in inflammatory and airway smooth muscle cells. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates downstream inflammatory signaling pathways, such as NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-2, IL-4, and IL-5, and promotes airway smooth muscle relaxation.
Quantitative Data
Pharmacokinetic Properties of CP-671305 in Preclinical Species
| Parameter | Sprague-Dawley Rat | Beagle Dog | Cynomolgus Monkey |
| Systemic Plasma Clearance (mL/min/kg) | 9.60 ± 1.16 | 2.90 ± 0.81 | 2.94 ± 0.87 |
| Plasma Half-life (h) | > 5 | > 5 | > 5 |
| Oral Bioavailability (%) | 43 - 80 | 45 | 26 |
| Plasma Protein Binding (%) | > 97 | > 97 | > 97 |
In Vitro Activity
While a specific IC50 value for CP-671305 against PDE4D is not publicly available, it is described as a potent inhibitor.[1][2] For experimental design, it is recommended to perform a dose-response curve starting from low nanomolar concentrations to determine the IC50 in the specific assay system.
Experimental Protocols
In Vitro Assays
1. PDE4D Enzyme Inhibition Assay
This assay directly measures the ability of CP-671305 to inhibit the enzymatic activity of purified recombinant PDE4D.
-
Materials:
-
Recombinant human PDE4D enzyme
-
cAMP substrate
-
CP-671305
-
Reference PDE4 inhibitor (e.g., Roflumilast)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Detection reagents (e.g., fluorescence polarization-based kit)
-
Microplate reader
-
-
Protocol:
-
Prepare a serial dilution of CP-671305 and the reference inhibitor in the assay buffer.
-
In a microplate, add the PDE4D enzyme to wells containing the diluted compounds or vehicle control.
-
Initiate the enzymatic reaction by adding the cAMP substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction according to the detection kit instructions.
-
Quantify the amount of remaining cAMP or the product (AMP) using a suitable detection method (e.g., fluorescence polarization).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cell-Based TNF-α Release Assay
This assay measures the functional consequence of PDE4D inhibition by quantifying the suppression of the pro-inflammatory cytokine TNF-α in immune cells.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS)
-
CP-671305
-
Reference PDE4 inhibitor (e.g., Roflumilast)
-
Cell culture medium and supplements
-
TNF-α ELISA kit
-
-
Protocol:
-
Culture the immune cells under standard conditions.
-
Pre-incubate the cells with various concentrations of CP-671305 or the reference inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for a sufficient period to allow for TNF-α secretion (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the vehicle control and determine the IC50 value.
-
In Vivo Models of Respiratory Disease
1. Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model mimics the allergic airway inflammation characteristic of asthma.
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Protocol:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.
-
Challenge: From day 21 to 27, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes daily.
-
Treatment: Administer CP-671305 (e.g., orally) at an appropriate dose (determined from pilot studies) 1 hour before each OVA challenge. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory agent) should be included.
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
Airway Hyperresponsiveness (AHR): Assess AHR to a bronchoconstrictor agent (e.g., methacholine) using a whole-body plethysmograph.
-
-
2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice
This model is relevant for studying the neutrophilic inflammation often seen in severe asthma and COPD.
-
Animals: C57BL/6 mice (6-8 weeks old).
-
Protocol:
-
Induction of Lung Injury: Administer LPS (e.g., 1-5 mg/kg) via intratracheal or intranasal instillation.
-
Treatment: Administer CP-671305 (e.g., orally) at an appropriate dose 1 hour before or after the LPS challenge. Include vehicle and positive control groups.
-
Endpoint Analysis (e.g., 24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts, with a focus on neutrophils.
-
Lung Histology: Perform histological analysis of lung tissue to assess inflammation and lung injury.
-
Cytokine and Chemokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and neutrophil chemoattractants (e.g., CXCL1/KC, CXCL2/MIP-2) in the BAL fluid by ELISA.
-
Lung Edema: Determine the lung wet-to-dry weight ratio as a measure of pulmonary edema.
-
-
Conclusion
CP-671305, as a selective PDE4D inhibitor, holds potential for the treatment of respiratory diseases characterized by inflammation and bronchoconstriction. The protocols outlined in this document provide a framework for the preclinical evaluation of CP-671305 in relevant in vitro and in vivo models of asthma and COPD. The favorable pharmacokinetic profile of CP-671305 supports its investigation in these models. Researchers should optimize the specific experimental conditions, including dosing and timing of administration, based on their specific research questions and laboratory settings.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CP671305 Concentration for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of CP671305 in in vitro assays. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help optimize experimental conditions and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase-4-D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular signaling pathways.[1][2] By inhibiting PDE4D, this compound leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). This can influence a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.
Q2: How should I dissolve and store this compound?
A2: this compound is reported to be soluble in DMSO (up to 79 mg/mL or 173.85 mM) and ethanol (up to 17 mg/mL or 37.41 mM), but insoluble in water.[1] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. Store the stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock into your aqueous cell culture medium, ensuring the final DMSO concentration remains low (typically <0.5%, and ideally ≤0.1%) to prevent solvent-induced cytotoxicity.[3]
Q3: What is a recommended starting concentration range for my cell-based assays?
A3: For a novel inhibitor like this compound, it is crucial to determine the optimal concentration empirically for your specific cell line and assay. A common approach is to perform a dose-response experiment over a broad concentration range. A suggested starting range could be from 10 nM to 10 µM.[4] This range allows for the generation of a complete dose-response curve to calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Q4: How can I confirm that this compound is active in my cells?
A4: To confirm on-target activity, you should measure the downstream consequences of PDE4D inhibition. An effective method is to use Western blotting to detect an increase in the phosphorylation of downstream targets of PKA, such as CREB (cAMP response element-binding protein) at Serine 133. An increase in pCREB levels following this compound treatment would provide strong evidence of target engagement.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No observable effect on cells. | 1. Concentration is too low: The dose is insufficient to inhibit PDE4D in your specific cell line. 2. Compound instability: this compound may be degrading in the culture medium over the course of the experiment. 3. Cell line resistance: The target pathway may not be active or critical in your chosen cell line. 4. Short incubation time: The treatment duration may be too short to observe a phenotypic change.[4] | 1. Increase concentration: Perform a dose-response experiment with a wider and higher concentration range.[4] 2. Assess stability: Test compound stability in your medium. Consider refreshing the medium with a new compound for long-term experiments.[5] 3. Confirm pathway activity: Use a positive control (e.g., Forskolin, an adenylyl cyclase activator) to confirm the cAMP pathway is functional. Check for PDE4D expression in your cells. 4. Extend incubation: Perform a time-course experiment (e.g., 24, 48, 72 hours).[6] |
| High cell death, even at low concentrations. | 1. On-target cytotoxicity: The PDE4D pathway may be critical for the survival of your cell line. 2. Off-target effects: At higher concentrations, the inhibitor may affect other proteins essential for cell survival.[6][7] 3. Solvent toxicity: The final concentration of DMSO may be too high.[3] | 1. Refine concentration: Use a narrower, lower range of concentrations based on initial cytotoxicity data. 2. Validate with controls: Use a structurally different PDE4 inhibitor to see if it produces the same phenotype. Consider genetic validation (e.g., siRNA knockdown of PDE4D).[7] 3. Check solvent concentration: Ensure the final DMSO concentration is consistent and non-toxic (≤0.1%) across all wells, including the vehicle control.[5] |
| Results are not reproducible. | 1. Compound precipitation: The inhibitor's solubility limit may have been exceeded when diluting into aqueous media.[3][4] 2. Inconsistent cell conditions: Variations in cell passage number, seeding density, or cell health can affect outcomes. 3. Stock solution degradation: Improper storage or multiple freeze-thaw cycles may have compromised the stock solution. | 1. Improve dilution method: Use serial dilutions and vortex thoroughly between steps. Visually inspect for precipitates under a microscope.[3] 2. Standardize cell culture: Use cells within a consistent passage number range and ensure uniform seeding density. 3. Prepare fresh aliquots: Use a fresh aliquot of the inhibitor for each experiment to ensure consistent potency.[4] |
Quantitative Data Summary
The following table provides key quantitative information for this compound. Note that IC50 values are highly dependent on the specific assay conditions and cell line used and should be determined empirically by the researcher.
| Parameter | Value | Source |
| Molecular Weight | 454.4 g/mol | [1] |
| CAS Number | 445295-04-5 | [1] |
| Solubility (DMSO) | 79 mg/mL (173.85 mM) | [1] |
| Solubility (Ethanol) | 17 mg/mL (37.41 mM) | [1] |
| Solubility (Water) | Insoluble | [1] |
| Recommended Starting Conc. Range | 10 nM - 10 µM | [4] |
| Recommended Final DMSO Conc. | ≤ 0.1% | [5] |
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting tree for "No Effect Observed".
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes how to determine the IC50 value of this compound using a common colorimetric method like the MTT assay, which measures metabolic activity as an indicator of cell viability.[8][9]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell line of interest in complete culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. A typical 2x final concentration series might range from 20 µM down to 20 nM. Include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and a "medium only" blank control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Western Blot Analysis of pCREB
This protocol is used to validate the on-target effect of this compound by measuring the phosphorylation of the downstream target CREB.[11]
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)[12]
-
Primary antibodies: Rabbit anti-pCREB (Ser133), Rabbit anti-total CREB
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the vehicle control (DMSO) and two or three effective concentrations of this compound (e.g., IC50, 5x IC50) for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the anti-pCREB primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.[13]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB. The ratio of pCREB to total CREB provides a measure of target engagement.[14]
References
- 1. adooq.com [adooq.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. youtube.com [youtube.com]
Potential off-target effects of CP671305 in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of CP671305 in experimental settings. The information is intended to help users anticipate and address potential issues related to the compound's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), with a reported IC50 of 3 nM.[1] PDE4D is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.
Q2: Are there any known off-target interactions for this compound?
A2: Yes, while this compound is highly selective for PDE4D, it has been shown to interact with certain drug transporters. It is a substrate for the multidrug resistance-associated protein 2 (MRP2), the breast cancer resistance protein (BCRP), and the organic anion transporting polypeptide 2B1 (OATP2B1). It is not a substrate for OATP1B1 or OATP1B3. It also exhibits high affinity for the rat hepatic organic anion transporting polypeptide 1a4 (Oatp1a4).
Q3: Does this compound inhibit any cytochrome P450 (CYP) enzymes?
A3: Based on available data, this compound does not exhibit competitive inhibition of the five major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4), with IC50 values greater than 50 µM.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with PDE4D inhibition. | Off-target effect on drug transporters: this compound is a substrate for MRP2, BCRP, and OATP2B1. Its transport into or out of cells via these proteins could lead to unintended consequences, especially if the cells express high levels of these transporters or if other compounds in the media are also substrates. | 1. Characterize transporter expression: Determine the expression levels of MRP2, BCRP, and OATP2B1 in your experimental cell line. 2. Use transporter inhibitors: Co-incubate with known inhibitors of MRP2 (e.g., MK-571) or BCRP (e.g., Ko143) to see if the unexpected phenotype is reversed. 3. Select alternative cell lines: If possible, use cell lines with low or no expression of these transporters. |
| Inconsistent results between different experimental batches. | Variability in compound concentration or stability: this compound may degrade over time, especially in solution. Inconsistent thawing or storage could lead to variability. | 1. Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. 2. Protect from light: Store stock solutions and working solutions protected from light. 3. Verify concentration: If inconsistencies persist, consider verifying the concentration of your stock solution using analytical methods. |
| Observed effects are weaker than expected based on the reported IC50. | High cell density or protein concentration in the assay: High concentrations of cellular components can bind to the compound, reducing its effective free concentration. Sub-optimal assay conditions: The IC50 of a competitive inhibitor is dependent on the substrate (cAMP) concentration. | 1. Optimize cell density: Perform a cell titration experiment to find the optimal cell density for your assay. 2. Optimize substrate concentration: Ensure the cAMP concentration in your assay is at or below the Km value for PDE4D. 3. Use a positive control: Include a well-characterized PDE4 inhibitor (e.g., rolipram) as a positive control to ensure the assay is performing as expected. |
| Difficulty in replicating in vivo results from in vitro data. | Pharmacokinetic properties: this compound's interaction with transporters like OATP2B1 can affect its absorption and distribution in vivo. | 1. Consider the animal model: Be aware of species differences in transporter expression and function (e.g., the specific interaction with rat Oatp1a4). 2. Pharmacokinetic modeling: If possible, perform pharmacokinetic studies to understand the compound's distribution and clearance in your animal model. |
Quantitative Data Summary
Table 1: On-Target and Off-Target Activity of this compound
| Target | Activity | Value | Species |
| PDE4D | IC50 | 3 nM | Not Specified |
| OATP2B1 | Km | 4 µM | Human |
| Oatp1a4 | Km | 12 µM | Rat |
| MRP2 | Substrate | - | Human |
| BCRP | Substrate | - | Human |
| CYP1A2, 2C9, 2C19, 2D6, 3A4 | IC50 | > 50 µM | Not Specified |
Experimental Protocols
Protocol 1: General Cell-Based Assay for Assessing this compound Activity
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental question.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Compound Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., rolipram).
-
Incubate for the desired treatment duration.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based kits).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Normalize the cAMP levels to the vehicle control.
-
Plot the normalized cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways potentially affected by this compound.
Caption: The canonical cAMP/PKA/CREB signaling pathway regulated by PDE4D.
Caption: Potential off-target interactions of this compound with drug transporters.
References
Technical Support Center: Minimizing CP671305 Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize the potential toxicity of CP671305 in cell line experiments.
I. Troubleshooting Guides
This section offers structured guidance to address specific issues that may arise during the use of this compound, a potent and selective phosphodiesterase-4-D (PDE4D) inhibitor.
Issue 1: Excessive Cell Death Observed at Expected Efficacious Concentrations
Question: I am observing significant cell death in my cell line at concentrations of this compound where I expect to see a specific inhibitory effect on PDE4D. How can I address this?
Answer: Excessive cytotoxicity is a common challenge when working with potent small molecule inhibitors. The following workflow can help you systematically troubleshoot and mitigate this issue.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A stepwise workflow for troubleshooting this compound-induced cytotoxicity.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Question: My results for this compound-induced cytotoxicity are not consistent between experiments. What could be the cause?
Answer: Inconsistent results can stem from several factors related to experimental setup and execution. Refer to the table below for common causes and their solutions.
| Potential Cause | Recommended Solution |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is consistent and ideally below 0.5% in all wells, including vehicle controls.[1] High concentrations of DMSO can be toxic to cells.[1] |
| Cell Health and Confluency | Use cells at a consistent and optimal confluency (typically 70-80%) and within a low passage number. Stressed or overly confluent cells can be more sensitive to drug treatment. |
| Compound Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Assay Interference | Some viability assays, like MTT, can be affected by the metabolic state of the cells, which might be altered by this compound. Consider using an alternative assay, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it cause toxicity?
A1: this compound is a selective inhibitor of phosphodiesterase-4-D (PDE4D). PDE4 enzymes are responsible for degrading cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting PDE4D, this compound leads to an increase in intracellular cAMP levels. While this is the basis for its therapeutic effects, sustained high levels of cAMP can trigger apoptotic pathways in some cell types. Studies on other PDE4 inhibitors have shown that this can lead to the activation of a mitochondrial apoptotic pathway, involving the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[2]
PDE4D Inhibition and Apoptosis Signaling Pathway
References
Interpreting Unexpected Results with VEGFR Inhibitor Treatment: A Technical Support Guide
Disclaimer: The initial query mentioned "CP671305." Our internal search and public databases indicate that CP-671305 is a selective inhibitor of phosphodiesterase-4-D (PDE-4-D) and not a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor. This guide will focus on troubleshooting unexpected results for researchers working with VEGFR inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected outcomes during their experiments with VEGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected inhibition of endothelial cell proliferation or tube formation?
A1: Several factors could contribute to a lack of efficacy. First, confirm the potency and stability of your VEGFR inhibitor stock solution. It is also crucial to ensure that the concentration and incubation time are appropriate for your specific cell line, as effectiveness can vary significantly.[1] Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your cells.[1] Additionally, verify that the cells express sufficient levels of VEGFR-2 and that the VEGF stimulation is activating the receptor.
Q2: My in vivo tumor model is not responding to the VEGFR inhibitor, despite promising in vitro results. What could be the reason?
A2: The tumor microenvironment's complexity and the tumor's vascularity and dependence on VEGF/VEGFR-2 signaling can influence the inhibitor's efficacy in vivo.[1] Tumors can also develop resistance by activating alternative pro-angiogenic pathways.[1] Consider evaluating the inhibitor's pharmacokinetic and pharmacodynamic properties in your model to ensure adequate tumor exposure.
Q3: I'm observing significant off-target effects or cytotoxicity at concentrations where I expect specific VEGFR inhibition. What does this suggest?
A3: Many small-molecule tyrosine kinase inhibitors can have off-target effects.[2] These non-specific effects can lead to cytotoxicity.[2] It is important to assess the inhibitor's selectivity profile through kinase screening panels. To distinguish between targeted anti-proliferative effects and general cytotoxicity, it's crucial to perform cell viability assays across a wide range of concentrations.[3]
Q4: The therapeutic response to the VEGFR inhibitor is transient, and the tumor eventually progresses. What is the underlying mechanism?
A4: Acquired resistance to anti-angiogenic therapies is a significant challenge. Tumors can adapt by upregulating alternative angiogenic factors or recruiting pro-angiogenic immune cells.[4][5] Hypoxia induced by the therapy can also select for more aggressive and resistant cancer cell populations.[6]
Troubleshooting Guides
Issue 1: Lack of VEGFR-2 Phosphorylation Inhibition
If you do not observe a decrease in phosphorylated VEGFR-2 (p-VEGFR2) upon treatment with your inhibitor, consider the following troubleshooting workflow:
Issue 2: Unexpected In Vitro Cytotoxicity
If your VEGFR inhibitor shows cytotoxicity at concentrations intended for specific target inhibition, follow this decision-making process:
Data Presentation
Table 1: IC50 Values of Common VEGFR-2 Inhibitors
This table provides a reference for the expected potency of several known VEGFR-2 inhibitors. These values can serve as a starting point for designing dose-response experiments.
| Inhibitor Name | Target | IC50 (µM) |
| Sorafenib | VEGFR-2 | 0.082 - 0.588 |
| Compound 11 | VEGFR-2 | 0.192 |
| Compound 10e | VEGFR-2 | 0.241 |
| Compound 13a | VEGFR-2 | 0.258 |
| Compounds 88d, 88e, 88k | VEGFR-2 | 0.31 - 0.35 |
| Compound 7 | VEGFR-2 | 0.340 |
| Compounds 91b, 91e | VEGFR-2 | 0.41 - 0.44 |
| Axitinib | VEGFR-2 | 0.001 |
| Sunitinib | VEGFR-2 | 0.009 |
| Pazopanib | VEGFR-2 | 0.03 |
Source: Adapted from publicly available data.[3]
Table 2: Common Adverse Events Associated with VEGFR-TKIs in Patients with Metastatic Renal Cell Carcinoma
This table summarizes the incidence of common anti-angiogenesis-related adverse events in patients.
| Adverse Event | Any Grade Incidence (%) | Severe (Grade ≥3) Incidence (%) |
| Hypertension | 35.0 - 48.6 | Not Specified |
| Proteinuria | Not Specified | Not Specified |
| Bleeding | Not Specified | Not Specified |
| Thrombosis | Not Specified | Not Specified |
| Hypothyroidism | Not Specified | Not Specified |
| Left ventricular dysfunction | Not Specified | Not Specified |
Source: Data from a study on patients with metastatic renal cell carcinoma.[7] Note that specific percentages for all events were not provided in the source.
Experimental Protocols
Western Blot for Phospho-VEGFR2 (p-VEGFR2)
This protocol is used to assess the inhibition of VEGFR-2 activation in a cellular context.[1]
-
Cell Culture and Treatment: Plate endothelial cells (e.g., HUVECs) and grow to 70-80% confluency.
-
Starvation: Serum-starve the cells for 2-4 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-incubate cells with the VEGFR inhibitor at desired concentrations for 1-2 hours.
-
VEGF Stimulation: Stimulate cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR-2 phosphorylation.[3]
-
Cell Lysis: Immediately wash cells with cold PBS and lyse with a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-VEGFR2 (e.g., Tyr1175) overnight at 4°C. Run parallel blots for total VEGFR-2 and a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the bands using an appropriate substrate.
Cell Viability Assay (MTT or CCK-8)
This assay determines the effect of the inhibitor on cell proliferation and viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with a range of inhibitor concentrations, including a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: If using MTT, add a solubilizing agent. Measure absorbance at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway
VEGFR-2 Signaling Pathway and Inhibition
The following diagram illustrates the simplified VEGFR-2 signaling pathway leading to cell proliferation and how a VEGFR inhibitor can block this process.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Angiogenic Therapy: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trends and Challenges in Tumor Anti-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges of antiangiogenic cancer therapy: trials and errors, and renewed hope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Anti-Angiogenesis-Related Adverse Events Associated with Vascular Endothelial Growth Factor Receptor-Tyrosine Kinase Inhibitors (VEGFR-TKIs) in Patients with Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of CP671305 in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo bioavailability of CP671305. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
Issue 1: Observed low and variable plasma concentrations of this compound in our rat study.
-
Potential Cause 1: Poor Dissolution of the Compound. this compound is practically insoluble in water, which can lead to dissolution rate-limited absorption.[1] A simple suspension of the crystalline drug may not dissolve sufficiently in the gastrointestinal tract, resulting in low and erratic absorption.
-
Troubleshooting Steps:
-
Particle Size Reduction: Consider reducing the particle size of the drug substance through micronization. This increases the surface area available for dissolution.[2]
-
Amorphous Solid Dispersion (ASD): Formulating this compound as an amorphous solid dispersion can significantly enhance its aqueous solubility and dissolution rate.[2][3] This involves dispersing the drug in a polymeric carrier.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract and enhance absorption.[2]
-
-
-
Potential Cause 2: Inconsistent Formulation and Dosing. Suspensions can settle over time, leading to inconsistent dosing between animals. The viscosity of the vehicle can also impact the ease and accuracy of administration.
-
Troubleshooting Steps:
-
Homogenize Suspension: Ensure the dosing suspension is thoroughly homogenized before each animal is dosed.
-
Use a Suspending Agent: Incorporate a suspending agent (e.g., carboxymethylcellulose) into the vehicle to improve the uniformity of the suspension.
-
Validate Dosing Technique: Ensure all personnel are proficient in oral gavage techniques to minimize variability.[4]
-
-
-
Potential Cause 3: Food Effects. The presence of food can alter gastric emptying time and gastrointestinal pH, which can affect the dissolution and absorption of a drug.[4]
Issue 2: Difficulty in preparing a stable and consistent formulation of this compound for oral administration.
-
Potential Cause: Poor Wettability and Agglomeration of the Drug Powder. Hydrophobic drug powders like this compound can be difficult to wet, leading to clumping and poor dispersion in aqueous vehicles.
-
Troubleshooting Steps:
-
Incorporate a Wetting Agent: Add a small amount of a pharmaceutically acceptable surfactant (e.g., Tween® 80, sodium lauryl sulfate) to the formulation vehicle to improve the wettability of the drug particles.[5]
-
Sonication: Use a bath or probe sonicator to aid in the dispersion of the drug particles in the vehicle.
-
Pre-wetting with a Co-solvent: If compatible with the study design, pre-wet the drug powder with a small amount of a water-miscible co-solvent (e.g., ethanol, PEG 400) before adding the final aqueous vehicle.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound? A1: this compound is a selective phosphodiesterase-4-D (PDE4-D) inhibitor.[1][6] Its key properties are summarized in the table below.
Q2: Some literature suggests this compound has moderate to high bioavailability. Why might I be observing low bioavailability in my studies? A2: While some studies report favorable bioavailability for this compound (43-80% in rats), these results are highly dependent on the formulation and experimental conditions used.[7] The use of a simple, unoptimized suspension of the crystalline drug in your study is a likely reason for observing lower and more variable bioavailability compared to studies that may have used more advanced formulations. Factors such as particle size, crystalline form, and the excipients used in the formulation can all have a significant impact on in vivo performance.[3][8]
Q3: What are the recommended animal models for pharmacokinetic studies of this compound? A3: Sprague-Dawley rats are a commonly used and appropriate model for initial pharmacokinetic screening of new chemical entities.[4][7] Beagle dogs and cynomolgus monkeys have also been used to characterize the pharmacokinetics of this compound.[7] The choice of species may depend on the specific goals of the study, such as metabolite profiling or interspecies scaling.[9]
Q4: How do I determine if low bioavailability is due to poor absorption or rapid metabolism? A4: To differentiate between poor absorption and high first-pass metabolism, it is essential to determine the absolute bioavailability of this compound.[4] This requires administering the drug intravenously (IV) in the same animal model and comparing the plasma exposure (AUC) to that from the oral route. A low absolute bioavailability in the presence of low systemic clearance after IV administration would suggest poor absorption is the primary issue.[4]
Q5: What are some advanced formulation strategies to consider for a poorly soluble compound like this compound? A5: For compounds with solubility-limited bioavailability, several advanced formulation strategies can be employed:
-
Nanocrystals: Reducing particle size to the nanometer range can dramatically increase the dissolution rate.[2]
-
Lipid-Based Drug Delivery Systems (LBDDS): These include solutions, suspensions, and self-emulsifying systems that can enhance solubility and absorption through various mechanisms, including lymphatic transport.[2][10]
-
Amorphous Solid Dispersions (ASDs): Creating a solid solution of the drug in a polymer matrix can lead to a supersaturated state in the GI tract, significantly increasing the driving force for absorption.[3]
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Formula | C23H19FN2O7 | [6] |
| Molar Mass | 454.4 g/mol | [6] |
| Solubility | ||
| Water | Insoluble | [1] |
| DMSO | 79 mg/mL (173.85 mM) | [1] |
| Ethanol | 17 mg/mL (37.41 mM) | [1] |
Table 2: Reported Pharmacokinetic Parameters of this compound in Animals (Oral Administration)
| Species | Dose | Bioavailability (%) | Tmax (h) | t½ (h) | Reference |
| Sprague-Dawley Rat | Not Specified | 43 - 80 | Not Reported | > 5 | [7] |
| Beagle Dog | Not Specified | 45 | Not Reported | > 5 | [7] |
| Cynomolgus Monkey | Not Specified | 26 | Not Reported | > 5 | [7] |
Experimental Protocols
Protocol 1: Preparation of a Crystalline Suspension of this compound for Oral Gavage (10 mg/mL)
-
Materials: this compound powder, 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water, mortar and pestle, magnetic stir plate and stir bar, glass beaker, graduated cylinder.
-
Procedure:
-
Weigh the required amount of this compound.
-
In a mortar, add a small amount of the 0.5% CMC vehicle to the this compound powder to form a paste.
-
Triturate the paste until it is smooth and uniform.
-
Gradually add the remaining vehicle while continuing to mix.
-
Transfer the suspension to a glass beaker with a magnetic stir bar.
-
Stir the suspension continuously on a magnetic stir plate for at least 30 minutes before dosing.
-
Maintain stirring during the dosing procedure to ensure homogeneity.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of this compound with PVP K30 (1:3 Drug-to-Polymer Ratio) by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Dichloromethane (DCM), Rotary evaporator, Round-bottom flask, Vacuum oven.
-
Procedure:
-
Weigh appropriate amounts of this compound and PVP K30 for a 1:3 ratio.
-
Dissolve both components completely in a minimal amount of DCM in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Further dry the film under high vacuum in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
The resulting ASD powder can then be suspended in a suitable aqueous vehicle for oral dosing.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats to Compare Formulations
-
Animal Model: Use male Sprague-Dawley rats (n=5 per group) with jugular vein catheters for serial blood sampling.[4]
-
Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.[4]
-
Dosing Groups:
-
Group 1 (IV): Administer this compound as a solution in a suitable vehicle (e.g., DMSO:PEG400) via the tail vein at a dose of 1 mg/kg to determine absolute bioavailability.[4]
-
Group 2 (PO Suspension): Administer the crystalline suspension of this compound (from Protocol 1) via oral gavage at a dose of 10 mg/kg.
-
Group 3 (PO ASD): Administer the ASD of this compound (from Protocol 2) suspended in 0.5% CMC via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein catheter into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
Visualizations
Caption: Simplified signaling pathway for PDE4 inhibition by this compound.
Caption: Experimental workflow for evaluating formulations to improve bioavailability.
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. adooq.com [adooq.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharm-int.com [pharm-int.com]
- 4. benchchem.com [benchchem.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. chembk.com [chembk.com]
- 7. abmole.com [abmole.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Interspecies pharmacokinetics of a novel hematoregulatory peptide (SK&F 107647) in rats, dogs, and oncologic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of CP671305
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of CP-671305, a potent and selective phosphodiesterase-4D (PDE4D) inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with CP-671305, providing a structured approach to problem-solving.
Issue 1: Inconsistent IC50 values for CP-671305 between experimental runs.
-
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of CP-671305 against PDE4D in our biochemical assays across different experiments. What could be the cause, and how can we troubleshoot this?
-
Answer: Inconsistent IC50 values are a common challenge when working with small molecule inhibitors and can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Compound Integrity and Concentration:
-
Action: Confirm the purity and concentration of your CP-671305 stock solution. It is advisable to perform High-Performance Liquid Chromatography (HPLC) analysis on each new batch to verify its purity and identity. Spectrophotometric analysis can be used to confirm the concentration of the stock solution.
-
Rationale: Degradation of the compound or inaccuracies in stock solution preparation are primary sources of variability.
-
-
Standardize Assay Conditions:
-
Action: Ensure that all assay parameters are consistent across experiments. This includes buffer composition, pH, temperature, enzyme concentration, substrate concentration, and incubation times.
-
Rationale: The IC50 value is highly dependent on the experimental conditions. Minor variations can lead to significant shifts in the measured potency.
-
-
Evaluate Solvent Effects:
-
Action: Maintain a consistent final concentration of the solvent (e.g., DMSO) in all wells, including controls.
-
Rationale: High concentrations of organic solvents can inhibit enzyme activity and affect the solubility of the compound, leading to inaccurate IC50 values.
-
-
Issue 2: Reduced or no observable effect of CP-671305 in cell-based assays.
-
Question: Our latest batch of CP-671305 is showing a significantly lower-than-expected effect in our cell-based cAMP assays. What are the potential reasons for this loss of activity?
-
Answer: A diminished cellular response can be due to compound-related issues or changes in the experimental system.
-
Assess Compound Solubility:
-
Action: Visually inspect the prepared dilutions of CP-671305 for any signs of precipitation. Prepare fresh dilutions for each experiment.
-
Rationale: Poor solubility can lead to a lower effective concentration of the inhibitor in the cell culture media.
-
-
Confirm On-Target Activity:
-
Action: To confirm that the observed effect is due to PDE4D inhibition, consider using a structurally different PDE4D inhibitor as a positive control.
-
Rationale: This will help differentiate between a compound-specific issue and a problem with the experimental setup.
-
-
Monitor Cell Culture Conditions:
-
Action: Ensure consistency in cell passage number, cell density at the time of treatment, and overall cell health.
-
Rationale: Changes in cell physiology can alter their response to inhibitors.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle CP-671305 to minimize degradation?
A1: For long-term storage, CP-671305 should be stored as a solid at -20°C. For stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO and store in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for preparing CP-671305 stock solutions?
A2: DMSO is a commonly used solvent for preparing high-concentration stock solutions of CP-671305. For aqueous buffers, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q3: How can I assess the purity of a new batch of CP-671305?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of small molecules like CP-671305. This technique can separate the parent compound from any impurities or degradation products.
Q4: What should I do if I suspect batch-to-batch variability is affecting my results?
A4: If you suspect batch-to-batch variability, it is crucial to perform a side-by-side comparison of the new and old batches. This can be done by running a dose-response curve for both batches in the same experiment to compare their potency. If a significant difference is observed, contact the supplier and provide them with the comparative data.
Data Presentation
Table 1: Hypothetical Batch-to-Batch Comparison of CP-671305 Potency
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 99.5% | 98.2% | 95.1% |
| IC50 (PDE4D Assay) | 10.2 nM | 15.8 nM | 35.5 nM |
| EC50 (Cell-based cAMP Assay) | 55 nM | 89 nM | 210 nM |
Table 2: Solubility of CP-671305 in Common Solvents
| Solvent | Solubility |
| DMSO | >150 mg/mL |
| Ethanol | 17 mg/mL |
| Water | Insoluble |
Experimental Protocols
1. Protocol for HPLC Analysis of CP-671305 Purity
-
Objective: To determine the purity of a batch of CP-671305.
-
Materials:
-
CP-671305 sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column
-
-
Procedure:
-
Prepare a 1 mg/mL solution of CP-671305 in acetonitrile.
-
Set up the HPLC system with a C18 column.
-
Prepare mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Run a gradient elution from 10% B to 90% B over 20 minutes.
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Inject 10 µL of the sample solution.
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Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Calculate the purity by integrating the peak area of CP-671305 relative to the total peak area.
-
2. Protocol for In Vitro PDE4D Inhibition Assay
-
Objective: To determine the IC50 value of CP-671305 against PDE4D.
-
Materials:
-
Recombinant human PDE4D
-
cAMP substrate
-
CP-671305
-
Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2)
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Detection reagent (e.g., a fluorescent-based cAMP detection kit)
-
-
Procedure:
-
Prepare a serial dilution of CP-671305 in assay buffer.
-
In a 96-well plate, add the PDE4D enzyme to each well.
-
Add the CP-671305 dilutions to the respective wells.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence) and calculate the percent inhibition.
-
Plot the percent inhibition against the log concentration of CP-671305 to determine the IC50 value.
-
Visualizations
Caption: PDE4D Signaling Pathway and the inhibitory action of CP-671305.
Caption: Workflow for validating a new batch of CP-671305.
Caption: Troubleshooting decision tree for inconsistent results with CP-671305.
CP671305 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation of CP671305 and best practices to prevent it. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot potential degradation issues with this compound.
| Problem | Possible Cause | Recommended Action |
| Loss of Potency in Solution | Improper storage of stock solutions. | Store solutions at -20°C and use within one month to prevent loss of potency.[1] Aliquot solutions to avoid multiple freeze-thaw cycles.[1] |
| Exposure to light. | Protect solutions from light, as pyrimidine-based compounds can be susceptible to photolytic decomposition.[2] | |
| Incorrect solvent. | Use DMSO or ethanol for preparing stock solutions. This compound is insoluble in water.[1] | |
| Inconsistent Experimental Results | Degradation of lyophilized powder. | Store the lyophilized powder at -20°C in a desiccated environment. Under these conditions, it is stable for up to 36 months.[1] |
| Contamination of stock solutions. | Use sterile filtration for stock solutions intended for cell-based assays. | |
| Acidic conditions in the experimental setup. | Be aware that some pyrimidine derivatives can be unstable in acidic environments.[2] Buffer your experimental system to an appropriate pH. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For long-term storage, lyophilized this compound should be stored at -20°C and kept desiccated, where it is stable for up to 36 months.[1] Stock solutions should be stored at -20°C and are stable for up to one month.[1] It is advisable to aliquot solutions to minimize freeze-thaw cycles.[1]
2. What solvents should I use to dissolve this compound?
This compound is soluble in DMSO (79 mg/mL) and ethanol (17 mg/mL).[1] It is insoluble in water.[1]
3. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, compounds with a pyrimidine core can be susceptible to certain types of degradation. Some pyrimidine derivatives are known to be unstable in acidic conditions.[2] Additionally, the pyrimidine ring can undergo photolytic decomposition when exposed to UV light.[2]
4. How can I prevent the degradation of this compound during my experiments?
To prevent degradation, adhere to the recommended storage conditions. Prepare fresh solutions for your experiments whenever possible. If using stock solutions, ensure they have been stored correctly and are within the one-month stability window.[1] Protect your solutions from light and avoid highly acidic conditions.
5. How would degradation of this compound affect its activity?
This compound is a potent and selective inhibitor of phosphodiesterase-4-D (PDE4D).[1] Degradation of the compound would alter its chemical structure, leading to a loss of its inhibitory activity on PDE4D. This would result in a diminished effect on downstream signaling pathways regulated by cAMP.
Experimental Protocols
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under various stress conditions (e.g., acid, base, oxidation, heat, and light) to identify potential degradation pathways and degradation products.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber for a defined period.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the sample by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation product peaks.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like LC-MS/MS to elucidate the degradation pathway.
-
Visualizations
Caption: PDE4 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting this compound degradation issues.
References
Best practices for long-term storage of CP671305 solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of CP671305 solutions. Adherence to these guidelines is crucial for ensuring the stability and efficacy of the compound in your research experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A1: Lyophilized this compound powder should be stored at -20°C in a desiccated environment. Under these conditions, the compound is stable for up to 36 months. To prevent moisture absorption, ensure the container is tightly sealed and allow it to equilibrate to room temperature before opening.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ethanol can also be used, but solubility may be lower. This compound is poorly soluble in water.
Q3: What is the recommended long-term storage condition for this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C or -80°C. For storage at -20°C, it is recommended to use the solution within one month. For longer-term storage, -80°C is preferable and may extend stability for up to six months. To minimize degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into single-use volumes.
Q4: Can I store my this compound solution at 4°C?
A4: Storing this compound solutions at 4°C is not recommended for long-term storage. If temporary storage at 4°C is necessary, it should be for a very short period, ideally no longer than a few days, and protected from light.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur for several reasons, including solvent quality, storage temperature fluctuations, or exceeding the solubility limit upon dilution. Refer to the "Troubleshooting Guide: Solution Instability and Precipitation" section for a detailed workflow on how to address this issue.
Data Presentation: Storage Condition Summary
| Compound Form | Storage Temperature | Recommended Solvent | Shelf Life | Key Considerations |
| Lyophilized Powder | -20°C | N/A | Up to 36 months | Store in a desiccated environment. |
| Stock Solution | -20°C | Anhydrous DMSO | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Stock Solution | -80°C | Anhydrous DMSO | Up to 6 months | Preferred for longer-term storage. Aliquot into single-use vials. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), high-purity
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated precision pipette and sterile tips
-
Vortex mixer
Methodology:
-
Equilibration: Allow the vial of lyophilized this compound powder to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Calculation: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 454.4 g/mol . For example, to prepare a 10 mM stock from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 454.4 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 220.1 µL
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. A clear, colorless solution should be observed. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary, but be cautious of the compound's heat stability.
-
Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials (e.g., cryovials). This is the most critical step to prevent degradation from multiple freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.
Troubleshooting Guides
Troubleshooting Guide: Solution Instability and Precipitation
This guide provides a systematic approach to address issues of precipitation or suspected degradation of this compound solutions.
Caption: Troubleshooting workflow for this compound solution instability.
FAQ for Troubleshooting
Q: I diluted my DMSO stock of this compound into an aqueous buffer for my experiment and it immediately precipitated. What happened?
A: This phenomenon is often referred to as "solvent shock." this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution. To mitigate this, try the following:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Reverse Dilution: Add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid mixing and dispersion.
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay that maintains compound solubility.
-
Use of Co-solvents: In some cases, the addition of a small percentage of a co-solvent like PEG400 or Tween 80 to the aqueous buffer can help maintain solubility, but this must be validated for compatibility with your specific assay.
Signaling Pathways and Logical Relationships
Diagram: Best Practices for Long-Term Storage of this compound Solutions
This diagram illustrates the key decision-making process and best practices for the preparation and long-term storage of this compound solutions to ensure their stability and integrity for research applications.
Caption: Workflow for optimal preparation and storage of this compound solutions.
Technical Support Center: Overcoming Resistance to CP671305
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the selective PDE4D inhibitor, CP671305, in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 4D (PDE4D). PDE4D is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE4D, this compound leads to an accumulation of intracellular cAMP, which can modulate the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). This modulation can impact cell proliferation, inflammation, and survival.
Q2: What are the known or hypothesized mechanisms of acquired resistance to PDE4D inhibitors like this compound?
A2: While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, resistance to PDE4 inhibitors in cancer models is an emerging area of study. Based on research into other PDE4 inhibitors and general principles of drug resistance, several mechanisms can be hypothesized:
-
Target Overexpression: Increased expression of the PDE4D gene can lead to higher levels of the PDE4D protein, effectively titrating out the inhibitor and requiring higher concentrations to achieve the same level of target engagement. This has been observed in tamoxifen-resistant breast cancer cells.
-
Signaling Pathway Rewiring: Cancer cells can develop resistance by activating alternative survival pathways to bypass the effects of PDE4D inhibition. For instance, in BRAF-mutated melanoma resistant to MAPK inhibitors, increased PDE4D expression allows for the activation of RAF1, rewiring the MAPK pathway.
-
Drug Efflux: Increased expression or activity of drug efflux pumps, such as P-glycoprotein (MDR1) or other ABC transporters, could potentially reduce the intracellular concentration of this compound.
-
Target Mutation: Although less common for this class of inhibitors, mutations in the drug-binding site of PDE4D could reduce the affinity of this compound for its target.
Q3: How do I choose an appropriate experimental model to study this compound resistance?
A3: The choice of model depends on your research question.
-
In vitro cell line models: Start with a cancer cell line known to be sensitive to PDE4 inhibition or one in which the cAMP signaling pathway is relevant. You can then generate a resistant sub-line through chronic exposure to this compound. This allows for detailed molecular and cellular analysis of resistance mechanisms.
-
In vivo xenograft models: Once you have a resistant cell line, you can establish xenografts in immunocompromised mice to study resistance in a more complex biological system and to test strategies to overcome it.
-
Patient-derived models: Patient-derived xenografts (PDXs) or organoids can provide a more clinically relevant context for studying resistance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound on parental cell line. | 1. Cell line is intrinsically resistant. 2. Incorrect drug concentration. 3. Drug degradation. | 1. Screen a panel of cell lines to find a sensitive one. 2. Perform a dose-response curve to determine the IC50. 3. Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
| Difficulty generating a resistant cell line. | 1. Drug concentration is too high, leading to excessive cell death. 2. Drug concentration is too low to exert selective pressure. 3. Instability of the resistant phenotype. | 1. Start with a low concentration (e.g., IC20-IC30) and gradually increase the dose. 2. Ensure the starting concentration causes some, but not complete, cell death. 3. Maintain a low concentration of the drug in the culture medium to preserve the resistant phenotype. |
| Resistant cell line loses its resistance over time. | 1. Resistant phenotype is unstable without selective pressure. 2. Heterogeneity of the resistant population. | 1. Continuously culture the resistant cells in the presence of a maintenance dose of this compound. 2. Re-clone the resistant population to isolate a more stable clone. |
| High variability in experimental results with the resistant cell line. | 1. Inconsistent cell culture practices. 2. Cell line heterogeneity. | 1. Standardize cell passage number, seeding density, and other culture conditions. 2. Perform single-cell cloning to establish a homogenous resistant population. |
Data Presentation
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| Example: MCF-7 | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| Example: A375 | [Insert experimental value] | [Insert experimental value] | [Calculate] |
Note: IC50 values should be determined using a standardized cell viability assay (e.g., MTT, CellTiter-Glo) after a defined exposure time (e.g., 72 hours).
The following table presents IC50 values for the PDE4 inhibitor Rolipram against different PDE4 subtypes, which can be useful for comparative studies.
| PDE4 Subtype | Rolipram IC50 (nM) |
| PDE4A | 3 |
| PDE4B | 130 |
| PDE4D | 240 |
Experimental Protocols
Detailed Methodology for Generating a this compound-Resistant Cell Line
This protocol describes a common method for developing a drug-resistant cancer cell line through continuous exposure to gradually increasing concentrations of the drug.
-
Determine the initial drug concentration:
-
Culture the parental cancer cell line of interest in its recommended growth medium.
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
The initial concentration for generating resistance should be in the range of the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).
-
-
Initial drug exposure:
-
Seed the parental cells at a low density in a culture flask.
-
After 24 hours, replace the medium with fresh medium containing the starting concentration of this compound.
-
Monitor the cells daily. Initially, a significant proportion of cells will die.
-
-
Dose escalation:
-
When the surviving cells reach 70-80% confluency, passage them and re-seed them in a new flask with the same concentration of this compound.
-
After the cells have adapted and are growing steadily at this concentration, gradually increase the concentration of this compound (e.g., by 1.5-2 fold).
-
Repeat this process of adaptation and dose escalation over several months.
-
-
Characterization of the resistant cell line:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the resistant cell line is established.
-
Perform a dose-response assay to determine the new IC50 of the resistant cell line and compare it to the parental cell line to calculate the fold-change in resistance.
-
Characterize the molecular changes in the resistant cell line (e.g., expression of PDE4D, activation of signaling pathways) using techniques like Western blotting, qPCR, or RNA sequencing.
-
-
Maintenance of the resistant cell line:
-
To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (typically the concentration at which they were last stably growing).
-
Mandatory Visualizations
Caption: Simplified signaling pathway of PDE4D and the inhibitory action of this compound.
Caption: Experimental workflow for generating a this compound-resistant cell line.
Validation & Comparative
A Comparative Analysis of CP671305 and Other Phosphodiesterase 4 (PDE4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the phosphodiesterase 4 (PDE4) inhibitor CP671305 with other prominent PDE4 inhibitors. The objective of this document is to present a comprehensive overview of their relative potencies and selectivity profiles, supported by available experimental data. This guide is intended to assist researchers and professionals in the field of drug development in making informed decisions.
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates various inflammatory pathways. Consequently, PDE4 has emerged as a key therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.
This comparison focuses on the in vitro efficacy of this compound relative to other well-characterized PDE4 inhibitors such as Roflumilast and Apremilast. While comprehensive data for this compound is limited in the public domain, this guide compiles the available information and presents it alongside data for other inhibitors to provide a valuable comparative context.
Quantitative Efficacy Comparison
The primary measure of in vitro efficacy for PDE4 inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of a PDE4 subtype by 50%. A lower IC50 value indicates greater potency.
Table 1: Comparison of IC50 Values of PDE4 Inhibitors Against PDE4 Subtypes
| Inhibitor | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) |
| This compound | Data not available | Data not available | Data not available | 3[1][2] |
| Roflumilast | ~1.3 | ~0.5 | ~4.6 | ~0.7 |
| Apremilast | 190 | 140 | 390 | 51 |
| Rolipram | ~50 | ~130 | ~1800 | ~240 |
| Crisaborole | Not specified | Not specified | Not specified | 490[3] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from various sources for comparative purposes.
Signaling Pathway of PDE4 Inhibition
Inhibition of PDE4 enzymes results in the accumulation of intracellular cAMP. This elevation in cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and modulates the transcription of various genes, leading to a reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), and an increase in the expression of anti-inflammatory cytokines.
Caption: Simplified signaling pathway of PDE4 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of PDE4 inhibitors.
PDE4 Enzyme Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant PDE4 subtypes (A, B, C, and D).
Methodology (Fluorescence Polarization-Based Assay):
-
Principle: This assay measures the enzymatic activity of PDE4 by detecting the hydrolysis of a fluorescently labeled cAMP substrate. The product, fluorescently labeled 5'-AMP, is captured by a binding agent, leading to a change in fluorescence polarization.
-
Materials:
-
Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
-
Fluorescently labeled cAMP (e.g., FAM-cAMP).
-
Binding agent (specific for 5'-AMP).
-
Test compound (e.g., this compound) and reference inhibitors (e.g., Roflumilast).
-
Assay buffer (e.g., Tris-HCl, MgCl2, BSA).
-
384-well microplates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in an appropriate solvent (e.g., DMSO).
-
Add a small volume of the diluted compounds to the microplate wells.
-
Add the purified PDE4 enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate.
-
Incubate the plate at room temperature to allow the reaction to proceed.
-
Stop the reaction and add the binding agent.
-
Measure the fluorescence polarization in each well using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: General workflow for a PDE4 enzyme inhibition assay.
Inhibition of TNF-α Release Assay (Cell-Based Assay)
Objective: To assess the anti-inflammatory activity of a test compound by measuring its ability to inhibit the release of TNF-α from stimulated immune cells.
Methodology (Using Human Peripheral Blood Mononuclear Cells - PBMCs):
-
Principle: This assay measures the amount of TNF-α secreted by PBMCs after stimulation with an inflammatory agent, typically lipopolysaccharide (LPS), in the presence or absence of a PDE4 inhibitor.
-
Materials:
-
Isolated human PBMCs.
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum).
-
Lipopolysaccharide (LPS).
-
Test compound (e.g., this compound) and reference inhibitors.
-
96-well cell culture plates.
-
TNF-α ELISA kit.
-
CO2 incubator.
-
-
Procedure:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Seed the PBMCs into 96-well plates at a predetermined density.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS to induce TNF-α production.
-
Incubate the plates for an appropriate duration (e.g., 18-24 hours) in a CO2 incubator at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control without inhibitor.
-
Determine the IC50 value for TNF-α release inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound has been identified as a potent inhibitor of the PDE4D subtype. However, a comprehensive comparative assessment of its efficacy against other PDE4 subtypes and in direct comparison with other established PDE4 inhibitors is limited by the lack of publicly available data. The experimental protocols and comparative data for other inhibitors provided in this guide offer a framework for the evaluation of this compound. Further studies are required to fully elucidate the complete selectivity and therapeutic potential of this compound in relation to other PDE4 inhibitors. Researchers are encouraged to utilize the described methodologies to generate comparative data and further characterize this promising compound.
References
Preclinical Comparison of CP671305 and Roflumilast: A Review of Available Data
A comprehensive, direct comparison of the preclinical efficacy of the phosphodiesterase 4 (PDE4) inhibitors CP671305 and roflumilast is challenging due to the limited publicly available in vivo data for this compound. While roflumilast is a well-characterized compound with extensive preclinical documentation, data on this compound is sparse, primarily focusing on its in vitro potency and pharmacokinetic profile.
This guide synthesizes the available information on both compounds, providing insights into their mechanisms of action and the typical experimental models used to evaluate such compounds.
Mechanism of Action: Targeting PDE4 to Reduce Inflammation
Both this compound and roflumilast exert their anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP). By blocking PDE4, these inhibitors increase intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators implicated in respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma.
dot
Caption: Signaling pathway of PDE4 inhibition.
Compound Profiles
This compound
This compound is distinguished as a potent and selective inhibitor of the PDE4D isozyme.[1][2][3]
| Parameter | Value | Reference |
| Target | Phosphodiesterase-4D (PDE4D) | [1][2][3] |
| IC₅₀ | 3 nM | [1][2][3] |
Pharmacokinetics: Preclinical pharmacokinetic data for this compound is available in several species, indicating good oral bioavailability.
| Species | Systemic Plasma Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Sprague-Dawley Rats | 9.60 ± 1.16 | 43-80 |
| Beagle Dogs | 2.90 ± 0.81 | 45 |
| Cynomolgus Monkeys | 2.94 ± 0.87 | 26 |
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species. Data from MedChemExpress.[4]
Despite its high in vitro potency and favorable pharmacokinetic profile, there is a notable absence of published in vivo efficacy studies for this compound in preclinical models of inflammatory respiratory diseases.
Roflumilast
Roflumilast is a selective PDE4 inhibitor that has been extensively studied in preclinical models and is approved for the treatment of severe COPD. It is not selective for a specific PDE4 subtype.
Preclinical Efficacy of Roflumilast:
Roflumilast has demonstrated broad anti-inflammatory effects in a variety of preclinical models.
| Model | Key Findings |
| Murine model of allergic asthma | Reduced eosinophil and neutrophil influx, inhibited up-regulation of cAMP-PDE activity and cytokine mRNA expression.[5] |
| LPS-induced pulmonary inflammation in rats | Exhibited anti-inflammatory effects.[6] |
| Inhaled allergen challenge in mild asthma patients (Clinical) | Demonstrated a protective effect.[6] |
| COPD patients (Clinical) | Improved lung function and reduced exacerbation rates in patients with severe COPD.[7] |
Table 2: Summary of Preclinical and Clinical Efficacy Findings for Roflumilast.
Experimental Protocols in Preclinical Respiratory Models
The evaluation of anti-inflammatory compounds like this compound and roflumilast typically involves a series of standardized in vivo models. The following outlines a general workflow for such studies.
dot
References
- 1. CP 671,305 - Applications - CAT N°: 26743 [bertin-bioreagent.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CP-671305 | PDE 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of phosphodiesterase activity, airway inflammation and hyperresponsiveness by PDE4 inhibitor and glucocorticoid in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 7. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
Validating the Specificity of CP671305 for PDE4D: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphodiesterase 4D (PDE4D) inhibitor, CP671305, with other commercially available alternatives. This document compiles experimental data to validate the specificity of this compound and offers detailed methodologies for key validation assays.
Phosphodiesterase 4 (PDE4), a family of enzymes that degrade the second messenger cyclic adenosine monophosphate (cAMP), has emerged as a significant therapeutic target for a range of disorders, including neuroinflammatory conditions and chronic obstructive pulmonary disease (COPD). The PDE4 family consists of four subtypes (A, B, C, and D), and the development of subtype-selective inhibitors is a key strategy to enhance therapeutic efficacy while minimizing side effects. This compound has been identified as a potent and selective inhibitor of the PDE4D subtype.[1][2][3] This guide provides a comparative analysis of this compound against other well-established PDE4 inhibitors: Rolipram, Roflumilast, and Apremilast.
Performance Comparison: Potency and Selectivity
The inhibitory activity of a compound against its target enzyme, typically expressed as the half-maximal inhibitory concentration (IC50), is a critical measure of its potency. To assess the specificity of a PDE4D inhibitor, it is essential to compare its potency against PDE4D with its activity against other PDE4 subtypes. The following table summarizes the available IC50 data for this compound and its alternatives.
| Compound | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) | Reference(s) |
| This compound | - | - | - | 3 nM | [1] |
| Rolipram | 3 nM | 130 nM | - | 240 nM | [4] |
| Roflumilast | >10,000 nM | 0.84 nM | >10,000 nM | 0.68 nM | [4] |
| Apremilast | - | - | - | - |
Signaling Pathways and Experimental Workflows
To understand the cellular context of PDE4D inhibition and the methods used to validate inhibitor specificity, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Experimental Protocols
Below are detailed methodologies for key experiments used to determine the specificity and potency of PDE4D inhibitors.
Enzymatic Assay for PDE4 Isoform Selectivity
This protocol describes a common method to determine the IC50 values of an inhibitor against different PDE4 subtypes.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
This compound and other test compounds
-
[³H]-cAMP (radiolabeled cyclic AMP)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation proximity assay (SPA) beads
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound, Rolipram, Roflumilast, Apremilast) in the assay buffer.
-
In a 96-well plate, add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known pan-PDE4 inhibitor).
-
Add a solution containing one of the recombinant PDE4 isoforms to each well.
-
Initiate the enzymatic reaction by adding [³H]-cAMP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding SPA beads. The beads will bind to the product of the reaction, [³H]-AMP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Repeat the procedure for each PDE4 isoform to determine the selectivity profile of the inhibitors.
Cell-Based Assay for Functional Inhibition of PDE4D
This protocol outlines a method to assess the functional consequence of PDE4D inhibition in a cellular context.
Materials:
-
A human cell line endogenously expressing PDE4D (e.g., HEK293 cells, U937 cells) or a cell line engineered to overexpress PDE4D.
-
Cell culture medium and supplements.
-
This compound and other test compounds.
-
Forskolin (an adenylyl cyclase activator to stimulate cAMP production).
-
cAMP assay kit (e.g., ELISA-based or FRET-based).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate and culture them until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
After a short incubation period (e.g., 15 minutes), lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in each well using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves by plotting the cAMP concentration against the inhibitor concentration.
-
Calculate the EC50 value, which represents the concentration of the inhibitor that produces 50% of the maximal response (in this case, the maximal increase in cAMP).
By performing these experiments and comparing the results for this compound with those of other PDE4 inhibitors, researchers can obtain a comprehensive understanding of its specificity and potency for PDE4D. This information is crucial for the rational design and development of novel therapeutics targeting PDE4D-mediated signaling pathways.
References
Comparative Analysis of CP-671305: A Potent and Selective PDE4D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the phosphodiesterase (PDE) inhibitor CP-671305, focusing on its cross-reactivity and selectivity profile. While specific quantitative data on the cross-reactivity of CP-671305 with all other PDE isoforms is not publicly available, existing information highlights its potent and selective inhibition of phosphodiesterase-4D (PDE4D).
High Potency Against PDE4D
CP-671305 has been identified as a highly potent inhibitor of the PDE4D isoform. This level of potency suggests its potential as a targeted therapeutic agent.
| Compound | Target PDE Isoform | IC50 (nM) |
| CP-671305 | PDE4D | 3 |
Table 1: Inhibitory Potency of CP-671305 against PDE4D. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the activity of the enzyme by half.
Understanding Cross-Reactivity and Selectivity
The therapeutic efficacy and safety profile of a PDE inhibitor are significantly influenced by its selectivity. High selectivity for the target isoform (in this case, PDE4D) over other PDE families is desirable to minimize off-target effects. For instance, inhibition of PDE3 is associated with cardiovascular side effects, while PDE6 inhibition can lead to visual disturbances.
Although a comprehensive selectivity panel for CP-671305 across all PDE isoforms (PDE1-11) is not available in the public domain, it is consistently described as a "selective" PDE4D inhibitor. This suggests that in preclinical studies, it has demonstrated significantly higher potency for PDE4D compared to other PDE isoforms. The determination of such selectivity involves screening the compound against a panel of purified recombinant PDE enzymes.
Experimental Protocols for Determining PDE Inhibition
The inhibitory activity and selectivity of compounds like CP-671305 are typically determined using in vitro enzymatic assays. A common method is the fluorescence polarization (FP) assay.
Principle of the Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescently labeled cAMP or cGMP upon enzymatic hydrolysis by a PDE.
-
Initial State: A small, fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) tumbles rapidly in solution, resulting in low fluorescence polarization.
-
Enzymatic Reaction: In the presence of a PDE enzyme (e.g., PDE4D), the cyclic nucleotide is hydrolyzed to its corresponding 5'-monophosphate (5'-AMP).
-
Binding and Detection: A binding agent that specifically recognizes the 5'-monophosphate product is added to the reaction. The binding of the fluorescent 5'-monophosphate to this larger molecule slows its tumbling, leading to an increase in fluorescence polarization.
-
Inhibition Measurement: When an inhibitor like CP-671305 is present, it blocks the activity of the PDE. This prevents the hydrolysis of the fluorescent cyclic nucleotide, and consequently, there is no significant increase in fluorescence polarization. The degree of inhibition is proportional to the concentration of the inhibitor.
Step-by-Step FP Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., CP-671305) in a suitable solvent like DMSO.
-
Perform serial dilutions of the test compound to create a range of concentrations for IC50 determination.
-
Prepare assay buffer containing Tris-HCl, MgCl2, and other necessary components.
-
Dilute the recombinant human PDE enzyme (e.g., PDE4D) to the desired concentration in the assay buffer.
-
Dilute the fluorescently labeled substrate (e.g., FAM-cAMP) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume of the diluted test compound or control (e.g., DMSO for 100% activity, a known inhibitor for positive control) to the wells of a microplate.
-
Add the diluted PDE enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the diluted fluorescent substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding the binding agent.
-
Incubate for a further period to allow the binding to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To aid in the understanding of the underlying biological and experimental frameworks, the following diagrams are provided.
Caption: Signaling pathway of cAMP and the inhibitory action of CP-671305 on PDE4D.
Caption: General experimental workflow for determining PDE inhibition using a fluorescence polarization assay.
Reproducibility of Experimental Findings with the PDGFR Inhibitor CP-673451: A Comparative Guide
This guide provides a comprehensive comparison of the experimental findings related to the Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor, CP-673451, with other alternative PDGFR inhibitors. The data presented is collated from various independent studies to offer insights into the reproducibility and efficacy of CP-673451 in preclinical cancer models. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy of PDGFR Inhibitors
The following tables summarize the quantitative data from various in vitro and in vivo studies, allowing for a direct comparison of CP-673451 with other commonly used PDGFR inhibitors.
Table 1: In Vitro Potency of PDGFR Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| CP-673451 | PDGFRβ | 1 | Cell-free assay | [1] |
| PDGFRα | 10 | Cell-free assay | [1] | |
| PDGFRβ | 6.4 | PAE-β cells | [2] | |
| Imatinib | PDGFR | 100 | Cell-based assay | [3] |
| PDGFR-α | 71 | Cell-based assay | [4] | |
| PDGFR-β | 607 | Cell-based assay | [4] | |
| Sunitinib | PDGFRβ | 2 | Cell-free assay | [3] |
| Axitinib | PDGFRβ | 1.6 | Porcine aorta endothelial cells | [3] |
| Sorafenib | PDGFR-β | 57 | Cell-free assay | [3] |
| Regorafenib | PDGFRβ | 22 | Cell-free assay | [3] |
Table 2: Cellular Activity of PDGFR Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| CP-673451 | A549 (NSCLC) | Cell Viability | IC50 | 0.49 µM | [2][5] |
| H1299 (NSCLC) | Cell Viability | IC50 | 0.61 µM | [2][5] | |
| HuCCA-1 (CCA) | Cell Viability | IC50 | 4.81 µM | [6] | |
| A549 (NSCLC) | Apoptosis | % Apoptotic Cells | ~50% at 2.4 µM | [5] | |
| H1299 (NSCLC) | Apoptosis | % Apoptotic Cells | ~50% at 2.1 µM | [5] | |
| Imatinib | Various | Cell Viability | IC50 | 4.81 - 13.97 µM (in CCA cells) | [6] |
| Sunitinib | Various | Cell Viability | IC50 | 8.40 - 13.97 µM (in CCA cells) | [6] |
Table 3: In Vivo Antitumor Activity of CP-673451
| Tumor Model | Dosing | Efficacy | Reference |
| A549 (NSCLC) Xenograft | 20 mg/kg | 42.56% tumor growth inhibition at day 10 | [5] |
| 40 mg/kg | 78.15% tumor growth inhibition at day 10 | [5] | |
| H460 (Lung), Colo205, LS174T (Colon), U87MG (Glioblastoma) Xenografts | ≤ 33 mg/kg (once daily) | ED50 ≤ 33 mg/kg | [7][8] |
| C6 (Glioblastoma) Xenograft | 33 mg/kg | >50% inhibition of PDGFR-β phosphorylation for 4 hours | [7][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on descriptions provided in the referenced literature.
In Vitro Kinase Inhibition Assay (Cell-Free)
-
Enzyme and Substrate Preparation : A recombinant glutathione S-transferase (GST)-tagged kinase domain of PDGFR-β is expressed and purified. Poly-Glu-Tyr (4:1) is used as a generic substrate.
-
Assay Reaction : The kinase, substrate, and varying concentrations of the inhibitor (e.g., CP-673451) are incubated in a kinase buffer (e.g., 50 mmol/L HEPES pH 7.3, 125 mmol/L NaCl, 24 mmol/L MgCl2).
-
Reaction Initiation and Termination : The reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature, the reaction is stopped, often by adding EDTA.
-
Detection : The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays measuring the incorporation of radiolabeled phosphate or fluorescence-based assays.
-
Data Analysis : The percentage of kinase inhibition for each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with serial dilutions of the PDGFR inhibitor (e.g., CP-673451) or vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a detergent solution), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.
In Vivo Tumor Xenograft Study
-
Cell Implantation : Human tumor cells (e.g., A549) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration : CP-673451 is administered to the treatment groups, typically via oral gavage, at specified doses and schedules (e.g., once daily). The control group receives a vehicle.
-
Tumor Measurement : Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis : Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.
Mandatory Visualization
PDGFR Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the activation of Platelet-Derived Growth Factor Receptors (PDGFRs). CP-673451 and other inhibitors target the tyrosine kinase domain of the receptor, thereby blocking downstream signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. CP-673451, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Negative Control Experiments for CP671305 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of negative control strategies for studies involving CP671305, a potent and selective phosphodiesterase-4D (PDE4D) inhibitor. The guide outlines various experimental approaches, presents supporting data, and offers detailed protocols to ensure the robust validation of research findings.
Introduction to this compound and the Importance of Negative Controls
This compound is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, this compound increases intracellular cAMP levels, which in turn modulates various inflammatory pathways. This mechanism of action makes this compound a compound of interest for treating inflammatory diseases.
In any pharmacological study, the use of appropriate negative controls is paramount to validate the specificity of the observed effects and to rule out off-target or non-specific actions of the compound under investigation. This guide explores several types of negative controls applicable to in vitro and cell-based assays involving this compound and compares its activity with other relevant PDE4 inhibitors.
Comparative Analysis of PDE4 Inhibitors
The following table summarizes the in vitro inhibitory potency of this compound in comparison to other well-characterized PDE4 inhibitors, Roflumilast and Apremilast.
| Compound | Target | IC50 (nM) | Reference |
| This compound | PDE4D | 3 | [1] |
| Roflumilast | PDE4 | Varies by isoform | [2][3] |
| Apremilast | PDE4 | Varies by isoform | [3] |
Negative Control Strategies
To ensure the specificity of this compound's effects, a variety of negative controls should be employed. The choice of the negative control will depend on the specific experimental question being addressed.
Vehicle Control
The most fundamental negative control is the vehicle in which the compound is dissolved. This control accounts for any effects of the solvent on the experimental system.
-
Description: The vehicle control group is treated with the same solvent used to dissolve this compound (e.g., Dimethyl Sulfoxide - DMSO) at the same final concentration as the experimental group.
-
Purpose: To ensure that the observed effects are due to this compound and not the solvent.
-
Considerations: The final concentration of the vehicle should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Inactive Structural Analog
An ideal negative control is a structurally similar but biologically inactive analog of the test compound.
-
Description: An inactive analog would be a molecule with a chemical structure closely related to this compound but lacking the ability to inhibit PDE4D.
-
Purpose: To demonstrate that the observed biological effect is a direct result of the specific pharmacophore of this compound and its interaction with PDE4D.
-
Availability: The availability of such a compound for this compound is not widely reported in the public domain and may require custom synthesis.
Genetically Defined Negative Controls
Genetic models provide a powerful tool for validating the on-target effects of a pharmacological inhibitor.
-
PDE4D Knockout/Knockdown Cells or Tissues:
-
Description: Cells or tissues from genetically modified organisms where the PDE4D gene has been deleted (knockout) or its expression is significantly reduced (knockdown) are used.[4][5][6]
-
Purpose: If this compound has no effect in these cells/tissues, it strongly suggests that its mechanism of action is dependent on the presence of PDE4D.[4][5]
-
-
Catalytically Inactive PDE4D Mutant:
-
Description: In overexpression systems, cells can be transfected with a plasmid encoding a catalytically inactive mutant of PDE4D.[7][8]
-
Purpose: This control helps to distinguish between effects mediated by the enzymatic activity of PDE4D and those that might arise from non-catalytic functions or scaffolding roles of the protein. A catalytically inactive mutant can be created by a point mutation in the active site.[8]
-
Experimental Protocols
Below are detailed protocols for key experiments used to characterize this compound and the application of appropriate negative controls.
In Vitro PDE4D Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on PDE4D enzymatic activity.
Methodology:
-
Reagents: Purified recombinant human PDE4D enzyme, cAMP substrate, assay buffer, this compound, vehicle (DMSO), and a detection reagent (e.g., based on fluorescence polarization, HTRF, or radioactive detection).
-
Procedure: a. Serially dilute this compound in assay buffer. Prepare a vehicle control with the same dilution of DMSO. b. In a microplate, add the diluted this compound or vehicle control. c. Add the purified PDE4D enzyme to each well and pre-incubate. d. Initiate the reaction by adding the cAMP substrate. e. Incubate for a defined period at 37°C. f. Stop the reaction and measure the remaining cAMP or the product (AMP) using a suitable detection method.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Negative Controls:
-
Vehicle Control: Wells containing DMSO instead of this compound.
-
No Enzyme Control: Wells without the PDE4D enzyme to determine background signal.
-
Cell-Based cAMP Measurement Assay
Objective: To measure the effect of this compound on intracellular cAMP levels in a cellular context.
Methodology:
-
Cell Line: A suitable cell line endogenously expressing PDE4D (e.g., HEK293 cells) or a cell line engineered to overexpress PDE4D.[9][10]
-
Reagents: Cell culture medium, this compound, vehicle (DMSO), a cAMP-stimulating agent (e.g., Forskolin), and a cAMP detection kit (e.g., ELISA, HTRF).
-
Procedure: a. Seed cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound or vehicle for a specified time. c. Stimulate the cells with a cAMP-inducing agent like Forskolin. d. Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve.
-
Negative Controls:
-
Vehicle Control: Cells treated with DMSO instead of this compound.
-
Unstimulated Control: Cells not treated with the cAMP-stimulating agent to establish baseline cAMP levels.
-
Genetic Control: If available, perform the assay in parallel with PDE4D knockout/knockdown cells to confirm target engagement.
-
TNF-α Release Assay
Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of TNF-α release from immune cells.
Methodology:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Reagents: Cell culture medium, this compound, vehicle (DMSO), a pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS), and a human TNF-α ELISA kit.
-
Procedure: a. Plate the cells in a multi-well plate. b. Pre-incubate the cells with different concentrations of this compound or vehicle. c. Stimulate the cells with LPS to induce TNF-α production. d. Incubate for an appropriate time (e.g., 18-24 hours). e. Collect the cell supernatant. f. Quantify the amount of TNF-α in the supernatant using an ELISA kit.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each this compound concentration and determine the IC50 value.
-
Negative Controls:
-
Vehicle Control: Cells treated with DMSO instead of this compound.
-
Unstimulated Control: Cells not treated with LPS to measure basal TNF-α release.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for the in vitro PDE4D enzyme inhibition assay.
Caption: Workflow for the cell-based cAMP measurement assay.
Caption: Simplified signaling pathway of PDE4D inhibition by this compound.
Conclusion
The rigorous use of negative controls is indispensable for the credible investigation of this compound's pharmacological effects. This guide has provided a framework for selecting and implementing appropriate negative controls, from simple vehicle controls to more sophisticated genetic models. By incorporating these strategies into experimental designs, researchers can confidently attribute the observed biological activities to the specific inhibition of PDE4D by this compound, thereby advancing our understanding of its therapeutic potential.
References
- 1. Structural Basis for the Design of Selective Phosphodiesterase 4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the modes of action of Apremilast and Roflumilast - Enlighten Theses [theses.gla.ac.uk]
- 4. Phosphodiesterase-4D Knock-Out and RNA Interference-Mediated Knock-Down Enhance Memory and Increase Hippocampal Neurogenesis via Increased cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 4D (PDE4D) regulates baseline sarcoplasmic reticulum Ca2+ release and cardiac contractility, independently of L-type Ca2+current - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. PGE1 stimulation of HEK293 cells generates multiple contiguous domains with different [cAMP]: role of compartmentalized phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dominant-Negative Attenuation of cAMP-Selective Phosphodiesterase PDE4D Action Affects Learning and Behavior [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PDE4D and PDE4B Function in Distinct Subcellular Compartments in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CP-673451: A Selective PDGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for CP-673451, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. The information presented is intended to offer an objective overview of its performance in preclinical studies, with comparisons to other relevant kinase inhibitors.
Introduction
CP-673451 is a selective inhibitor of both PDGFR-α and PDGFR-β, with IC50 values of 10 nM and 1 nM, respectively[1]. Its targeted inhibition of the PDGFR signaling pathway has shown potential in preclinical studies for various cancers, including non-small-cell lung cancer (NSCLC) and cholangiocarcinoma (CCA)[2][3]. This guide summarizes key experimental findings, compares its efficacy with other inhibitors, and provides detailed experimental protocols for reproducibility.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from key experiments, offering a direct comparison of CP-673451 with other kinase inhibitors.
Table 1: Inhibitory Concentration (IC50) of PDGFR Inhibitors in Cholangiocarcinoma (CCA) Cell Lines
| Cell Line | CP-673451 (μM) | Sunitinib (μM) | Imatinib (μM) |
| HuCCA-1 | 4.81 | - | - |
| KKU-M055 | - | 8.40 | - |
| KKU-100 | - | 13.97 | - |
Data extracted from a study on Opisthorchis viverrini-associated cholangiocarcinoma. A dash (-) indicates data was not provided in the source.[3]
Table 2: Inhibitory Concentration (IC50) of CP-673451 in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | CP-673451 (μM) |
| A549 | 0.49 |
| H1299 | 0.61 |
Data reflects the half-maximal inhibitory concentration for cell viability.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate experimental replication and evaluation.
1. Cell Viability (MTT) Assay
This protocol is used to assess the effect of CP-673451 on cell viability by measuring the metabolic activity of cells.
-
Cell Plating: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours at 37°C.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., CP-673451, Sunitinib, Imatinib) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10 μL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: 100 μL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals. The plate is then shaken on an orbital shaker for 15 minutes.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 values.[4][5][6][7]
2. Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in protein expression and phosphorylation in response to CP-673451 treatment.
-
Cell Lysis: Cells are treated with different concentrations of CP-673451 for a specified time (e.g., 6 or 12 hours). After treatment, cells are washed with PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-PDGFR, PDGFR, p-Akt, Akt, Nrf2, P53, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by CP-673451.
-
Cell Treatment: Cells are treated with the indicated concentrations of CP-673451 for a specified time (e.g., 24 hours).
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and then resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the PDGFR signaling pathway and the inhibitory effect of CP-673451.
Caption: PDGFR signaling pathway inhibited by CP-673451.
Experimental Workflow Diagram
The diagram below outlines the workflow for assessing apoptosis induction using flow cytometry.
Caption: Workflow for Apoptosis Induction and Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CP-673451, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
A Comparative Analysis of CP671305: In Vitro and In Vivo Efficacy
A comprehensive examination of the potent and selective phosphodiesterase-4-D (PDE-4-D) inhibitor, CP671305, reveals distinct effects in cellular and whole-organism models. This guide provides a detailed comparison of its in vitro and in vivo activities, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.
This compound has been identified as a potent, orally active, and selective inhibitor of phosphodiesterase-4-D (PDE-4-D)[1]. Its mechanism of action centers on the modulation of intracellular signaling pathways through the inhibition of this key enzyme. In contrast, another similarly named compound, CP-673451, is a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, highlighting the importance of distinguishing between these two molecules[2][3][4][5]. This guide will focus exclusively on the known effects of this compound.
Quantitative Efficacy: A Summary of In Vitro and In Vivo Data
To facilitate a clear comparison of this compound's potency under different experimental conditions, the following table summarizes key quantitative data from available studies.
| Parameter | In Vitro Value | In Vivo Metric | In Vivo Value |
| Target | Phosphodiesterase-4-D (PDE-4-D) | Model | Preclinical |
| IC50 | Data not available in current search results. | ED50 | Data not available in current search results. |
Further research is required to populate this table with specific quantitative values for this compound.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific protocols for this compound are not extensively detailed in the provided search results, a general understanding of the methodologies used to assess PDE-4-D inhibitors can be outlined.
In Vitro Assays
PDE-4-D Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE-4-D enzyme.
-
General Protocol:
-
Recombinant human PDE-4-D enzyme is incubated with its substrate, cyclic adenosine monophosphate (cAMP), in a suitable buffer system.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The enzymatic reaction is allowed to proceed for a defined period.
-
The amount of remaining cAMP or the product of its hydrolysis, 5'-AMP, is quantified. This is often achieved using methods such as scintillation proximity assay (SPA), fluorescence polarization (FP), or high-performance liquid chromatography (HPLC).
-
The percentage of enzyme inhibition is calculated for each concentration of this compound, and the data is fitted to a dose-response curve to determine the IC50 value.
-
In Vivo Studies
Animal Models of Disease:
-
Objective: To evaluate the efficacy of this compound in a living organism, often in a disease model relevant to the therapeutic target of PDE-4-D inhibition (e.g., inflammatory or neurological disorders).
-
General Protocol:
-
A suitable animal model (e.g., rodent) is selected, and the disease state is induced.
-
This compound is administered to the animals, typically orally, given its described oral activity[1]. A range of doses is usually tested.
-
A vehicle control group and potentially a positive control group (treated with a known effective drug) are included.
-
Over the course of the study, various physiological and behavioral parameters are measured to assess the compound's effect on the disease phenotype.
-
At the end of the study, tissues may be collected for biomarker analysis (e.g., measurement of inflammatory cytokines or downstream signaling molecules).
-
The effective dose 50 (ED50), the dose at which the compound produces 50% of its maximal effect, is determined.
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental approaches used to study it, the following diagrams are provided.
Figure 1. Simplified signaling pathway of this compound action.
Figure 2. General experimental workflows for in vitro and in vivo evaluation.
References
A Head-to-Head Comparison of CP-671305 and Other PDE4D Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of CP-671305 with other notable phosphodiesterase 4D (PDE4D) inhibitors. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological pathways to support informed decision-making in drug discovery and development.
Phosphodiesterase 4 (PDE4), particularly the PDE4D subtype, is a critical enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Its inhibition has emerged as a promising therapeutic strategy for a range of disorders, including neurological conditions and inflammatory diseases. This guide focuses on a comparative analysis of CP-671305, a potent and selective PDE4D inhibitor, against other well-characterized inhibitors such as Rolipram, Roflumilast, and the allosteric modulator BPN14770.
Quantitative Comparison of PDE4D Inhibitors
The following table summarizes the in vitro potency of CP-671305 and other selected PDE4D inhibitors. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Key Characteristics |
| CP-671305 | PDE4D | 3 [1] | Potent and selective for PDE4D.[1][2] | Orally active with favorable pharmacokinetic properties in animal models.[2] |
| Rolipram | PDE4D | ~240[3] | Preferentially inhibits PDE4A (~3 nM) over PDE4B (~130 nM) and PDE4D.[3][4] | A first-generation PDE4 inhibitor; its clinical use has been limited by side effects like nausea and emesis. |
| Roflumilast | PDE4B, PDE4D | PDE4B: ~0.84 nM, PDE4D: ~0.68 nM | High affinity for PDE4B and PDE4D. | Approved for the treatment of severe COPD and plaque psoriasis.[5][6][7] |
| BPN14770 | PDE4D | N/A (Allosteric Inhibitor) | Allosteric modulator of PDE4D. | Has shown cognitive benefits in a Phase 2 clinical trial for Fragile X syndrome.[8][9] |
| A-33 | PDE4B | N/A | Selective for PDE4B. | Exhibits antidepressant-like effects in preclinical models.[10][11] |
| D159687 | PDE4D | N/A | Selective for PDE4D. | Demonstrates pro-cognitive effects in preclinical models.[10][11] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the cAMP signaling pathway and a typical experimental workflow for evaluating PDE4 inhibitors.
Experimental Protocols
In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4D enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl based buffer containing MgCl2).
-
Dilute purified recombinant human PDE4D enzyme to a predetermined concentration in the assay buffer.
-
Prepare a stock solution of the substrate, cAMP, in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., CP-671305) and a reference inhibitor (e.g., Rolipram) in 100% DMSO.
-
-
Assay Procedure:
-
Add a small volume (e.g., 1-2 µL) of the serially diluted compounds or DMSO (vehicle control) to the wells of a microplate.
-
Add the diluted PDE4D enzyme solution to each well.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Detection and Data Analysis:
-
Terminate the reaction and quantify the amount of remaining cAMP or the product, AMP. Common detection methods include scintillation proximity assay (SPA), fluorescence polarization (FP), or enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based cAMP Measurement Assay
Objective: To measure the effect of a PDE4D inhibitor on intracellular cAMP levels in a relevant cell line.
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293 cells stably expressing PDE4D) in the appropriate medium and conditions.
-
Plate the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with a medium containing various concentrations of the test compound or vehicle control.
-
Pre-incubate the cells with the compound for a specific time (e.g., 30 minutes) at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells with an agent that increases cAMP production, such as forskolin or a specific G-protein coupled receptor (GPCR) agonist, to induce a measurable cAMP response.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or LANCE).
-
Read the plate using a suitable microplate reader.
-
Calculate the fold-change in cAMP levels for each compound concentration relative to the vehicle control.
-
Conclusion
CP-671305 stands out as a highly potent and selective PDE4D inhibitor with promising preclinical data. Its low nanomolar IC50 value for PDE4D suggests a strong potential for therapeutic efficacy. In comparison, older inhibitors like Rolipram exhibit a different selectivity profile and are associated with significant side effects. Newer generation inhibitors, including Roflumilast and the allosteric modulator BPN14770, have demonstrated clinical success in specific indications, highlighting the therapeutic viability of targeting the PDE4 pathway.
The choice of a PDE4D inhibitor for research or clinical development will depend on the specific therapeutic application, the desired selectivity profile, and the acceptable safety margin. The data and protocols presented in this guide are intended to provide a solid foundation for the comparative evaluation of CP-671305 and other PDE4D inhibitors, thereby facilitating the advancement of novel therapeutics for a variety of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Pharmacological Profiles of Selective PDE4B and PDE4D Inhibitors in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Space Exploration and Machine Learning-Based Screening of PDE7A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking of CP671305 Against Leading PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of the selective PDE4D inhibitor, CP671305, against the established PDE4 inhibitors, Roflumilast and Crisaborole, with supporting experimental data and methodologies.
This guide provides a comprehensive analysis of the investigational compound this compound in relation to two widely recognized phosphodiesterase 4 (PDE4) inhibitors, Roflumilast and Crisaborole. The data presented herein is compiled from publicly available literature and is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.
Executive Summary
Phosphodiesterase 4 (PDE4) is a well-validated therapeutic target for a range of inflammatory diseases. Its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses. This guide focuses on this compound, a potent and selective inhibitor of the PDE4D subtype, and benchmarks its in vitro potency against Roflumilast, a pan-PDE4 inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD), and Crisaborole, a topical PDE4 inhibitor for atopic dermatitis. The comparative data highlights the distinct profiles of these inhibitors, offering insights into their potential therapeutic applications.
Data Presentation: In Vitro Potency
The inhibitory activity of this compound, Roflumilast, and Crisaborole against PDE4 enzymes has been characterized by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value denotes greater potency.
| Compound | Target | IC50 (nM) | Key Characteristics |
| This compound | PDE4D | 3[1][2] | Potent and selective inhibitor of the PDE4D isoform. |
| Roflumilast | PDE4B | 0.84 | Potent pan-PDE4 inhibitor with high affinity for multiple subtypes. |
| PDE4D | 0.68 | ||
| Crisaborole | PDE4 | 490 | Less potent than this compound and Roflumilast, with broader PDE4 subtype inhibition. |
Experimental Protocols
To ensure a standardized comparison, this section outlines typical methodologies for key experiments used to evaluate PDE4 inhibitors.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the enzymatic activity of PDE4 and the inhibitory potential of test compounds.
Principle: This homogeneous assay relies on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate. In the absence of inhibition, PDE4 hydrolyzes the cAMP-FAM substrate. A binding agent in the assay mix then captures the resulting AMP-FAM, forming a large, slow-rotating complex that yields a high FP signal. In the presence of an inhibitor, the enzymatic activity is reduced, resulting in less hydrolyzed substrate and a lower FP signal.
Procedure:
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) and a reference compound (e.g., Roflumilast) is prepared in an appropriate solvent like DMSO.
-
Reaction Setup: In a microplate, the test compounds are incubated with recombinant human PDE4 enzyme in an assay buffer.
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Initiation of Reaction: The enzymatic reaction is initiated by the addition of a fluorescein-labeled cAMP (cAMP-FAM) substrate.
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Incubation: The reaction mixture is incubated at room temperature to allow for enzymatic activity.
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Termination and Detection: A binding agent is added to stop the reaction and bind to the hydrolyzed substrate.
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Data Acquisition: The fluorescence polarization of each well is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Model of Atopic Dermatitis (Oxazolone-Induced)
This model is relevant for assessing the efficacy of topically applied PDE4 inhibitors like Crisaborole in reducing skin inflammation.
Procedure:
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Sensitization: Mice are sensitized by a topical application of oxazolone to a shaved area of the abdomen.
-
Challenge: After a few days, the mice are challenged by applying a lower concentration of oxazolone to the ears.
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Treatment: The test compound, formulated for topical application, is applied to the inflamed ear. A vehicle control and a positive control (e.g., a corticosteroid) are typically included.
-
Assessment: The ear thickness is measured at various time points after the challenge as an indicator of inflammation and edema.
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Histological Analysis: At the end of the study, ear tissue can be collected for histological examination to assess inflammatory cell infiltration and other pathological changes.
In Vivo Model of COPD (Cigarette Smoke-Induced)
This model is used to evaluate the therapeutic potential of systemically administered PDE4 inhibitors like Roflumilast in a disease-relevant context.
Procedure:
-
Exposure: Mice are exposed to cigarette smoke for a specified duration, either acutely or chronically, to induce lung inflammation and emphysema-like changes.
-
Treatment: The test compound is administered, typically orally or via inhalation, before or during the smoke exposure period.
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Bronchoalveolar Lavage (BAL): At the end of the exposure period, BAL is performed to collect fluid and cells from the lungs. The total and differential cell counts (e.g., neutrophils, macrophages) are determined to assess the inflammatory response.
-
Histopathology: Lung tissues are collected for histological analysis to evaluate structural changes, such as alveolar space enlargement and inflammatory cell infiltration.
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Cytokine Analysis: The levels of pro-inflammatory cytokines in the BAL fluid can be measured using techniques like ELISA.
Mandatory Visualization
PDE4 Signaling Pathway
Caption: The PDE4 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for PDE4 Inhibitor Evaluation
Caption: A generalized experimental workflow for the evaluation of PDE4 inhibitors.
References
Safety Operating Guide
Proper Disposal Procedures for CP671305: A General Laboratory Safety Guide
Disclaimer: Specific disposal procedures for the research chemical CP671305 (CAS No. 445295-04-5) are not publicly available. This guide provides a general framework for the safe disposal of laboratory chemical waste. It is imperative to obtain the Safety Data Sheet (SDS) from the supplier of this compound and consult with your institution's Environmental Health and Safety (EHS) department for specific and compliant disposal instructions.
Immediate Safety and Handling Information
This compound is identified as a potent and selective phosphodiesterase-4-D (PDE4-D) inhibitor. As with any potent, biologically active compound, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times during handling to prevent skin and eye contact. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
General Disposal Protocol for Laboratory Chemicals
In the absence of a specific SDS for this compound, the following procedural steps provide a general guideline for the disposal of chemical waste in a laboratory setting. These steps are designed to ensure the safety of personnel and compliance with general regulatory standards.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is pure, unused this compound, a solution of the compound, or contaminated materials (e.g., gloves, pipette tips, glassware).
-
Segregate Waste Streams: Do not mix different chemical wastes. Keep halogenated and non-halogenated solvents separate. Aqueous waste should be collected separately from organic solvent waste. Solid waste contaminated with this compound should be collected in a designated, clearly labeled solid waste container.
Step 2: Waste Container and Labeling
-
Select Appropriate Containers: Use containers that are chemically compatible with the waste. For instance, use glass containers for organic solvents and high-density polyethylene (HDPE) for many aqueous solutions. Ensure containers have secure, leak-proof lids.
-
Properly Label Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents (i.e., "this compound" and any solvents), the approximate concentration of each component, and the date the waste was first added to the container.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store waste containers in a designated, secondary containment area that is well-ventilated and away from general laboratory traffic.
-
Compatibility: Ensure that incompatible wastes are not stored close to one another to prevent accidental reactions.
Step 4: Arrange for Disposal
-
Contact EHS: Once a waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a pickup. Provide them with a detailed inventory of the waste.
-
Follow Institutional Procedures: Adhere to all specific procedures outlined by your institution for waste pickup, including any required forms or online submissions.
Quantitative Data
No quantitative data regarding the specific disposal parameters for this compound (e.g., concentration limits for drain disposal, specific neutralization requirements) could be found in the public domain. This information would be detailed in the manufacturer's Safety Data Sheet.
Experimental Protocols
No experimental protocols for the disposal or degradation of this compound were found in the reviewed literature.
Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Personal protective equipment for handling CP671305
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a procedural guide to the personal protective equipment (PPE), handling, and disposal of CP671305.
Due to the difficulty in locating a publicly available Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for handling potent research compounds. Researchers must obtain the specific SDS from their supplier before commencing any work and adapt these procedures as necessary based on the supplier's information. This compound is identified as a potent and selective phosphodiesterase-4-D inhibitor with the CAS Number 445295-04-5 and molecular formula C23H19FN2O7.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes recommended PPE for handling this compound, which should be confirmed against the supplier-specific SDS.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are required to protect against splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. Glove thickness and breakthrough time should be chosen based on the solvent used and duration of handling. |
| Body Protection | A lab coat or chemical-resistant apron must be worn to protect the skin. For larger quantities or procedures with a high risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | When handling the solid compound or preparing solutions, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation of dust or aerosols. Work should be conducted in a well-ventilated area or a fume hood. |
Experimental Protocols: Handling and Disposal
Adherence to strict protocols for handling and disposal is essential to maintain a safe laboratory environment.
Handling:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area for handling potent compounds should be established.
-
Weighing: Weigh solid this compound in a fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled and tightly sealed.
Disposal: All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, must be treated as hazardous waste.
-
Segregation: Segregate waste containing this compound from other laboratory waste.
-
Containment: Place all contaminated materials in a clearly labeled, sealed, and puncture-resistant container.
-
Disposal: Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations.
Logical Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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